Technical Documentation Center

3,5-Dichloro-D-tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,5-Dichloro-D-tyrosine

Core Science & Biosynthesis

Exploratory

3,5-Dichloro-D-tyrosine as a chiral building block

An In-Depth Technical Guide to 3,5-Dichloro-D-tyrosine as a Chiral Building Block Introduction: Beyond the Canonical Twenty In the landscape of synthetic chemistry and drug discovery, the palette of available building bl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3,5-Dichloro-D-tyrosine as a Chiral Building Block

Introduction: Beyond the Canonical Twenty

In the landscape of synthetic chemistry and drug discovery, the palette of available building blocks dictates the boundaries of molecular innovation. While the twenty proteinogenic amino acids provide the fundamental blueprint for life, it is the strategic incorporation of their unnatural counterparts that often unlocks novel functionalities and therapeutic potential. Among these, 3,5-dichloro-D-tyrosine , a halogenated aromatic amino acid, stands out as a chiral synthon of significant value. Its rigid architecture, unique electronic properties, and D-stereochemistry make it an indispensable tool for constructing complex molecular architectures and modulating biological activity.

This guide provides a comprehensive technical overview of 3,5-dichloro-D-tyrosine, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, and pivotal applications, explaining not just the protocols but the underlying chemical principles that make it a powerful building block in modern organic synthesis.

Section 1: Physicochemical and Structural Properties

The utility of any building block begins with a thorough understanding of its intrinsic properties. 3,5-dichloro-D-tyrosine's structure is defined by a D-configured alpha-amino acid core and a phenol ring substituted with two chlorine atoms at the 3 and 5 positions. This specific arrangement confers distinct characteristics that are leveraged in synthesis.

Key Physicochemical Data

The properties of 3,5-dichloro-L-tyrosine are well-documented and serve as a close reference for the D-enantiomer.[1] Minor differences in properties like solubility between enantiomers can sometimes occur due to differences in crystal packing.[2]

PropertyValueSource
IUPAC Name (2R)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid-
Molecular Formula C₉H₉Cl₂NO₃
Molecular Weight 250.1 g/mol
Appearance White to off-white solid/powder[1]
Melting Point ~252 °C (decomposition)[1]
pKa ~2.17 (Predicted, Carboxylic Acid)[1]
Solubility Sparingly soluble in water, soluble in acidic solutions.-
Structural Insights: The Power of Halogen Bonding

The two chlorine atoms are not merely passive substituents; they fundamentally alter the molecule's electronic nature and capacity for intermolecular interactions. They are electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group compared to native tyrosine.

More significantly, these chlorine atoms can act as electrophilic species in halogen bonds (XBs) . In the solid state, the self-assembly of dihalogenated tyrosines is governed by a synergy of strong charge-assisted hydrogen bonds and weaker, yet structurally significant, halogen bonds.[3] While hydrogen bonds dominate the primary self-assembly into polymeric chains, chlorine-based halogen bonds contribute to the stability of the overall supramolecular architecture.[3] This ability to form directional, non-covalent interactions is a key feature that can be exploited to enforce specific conformations when this building block is incorporated into larger molecules like peptides or macrocycles.

Caption: Chemical structure of 3,5-dichloro-D-tyrosine.

Section 2: Synthesis and Stereochemical Control

The synthesis of 3,5-dichloro-D-tyrosine presents a dual challenge: the regioselective dichlorination of the aromatic ring and, critically, the preservation or installation of the D-stereocenter. While direct chlorination of D-tyrosine is feasible, controlling the reaction to prevent the formation of monochlorinated byproducts can be difficult.[4] For applications requiring high enantiomeric purity, chiral pool synthesis is often the superior strategy.

Synthetic Strategy: A Chiral Pool Approach

A robust and scalable route to enantiomerically pure building blocks for the total synthesis of vancomycin has been developed, which can be adapted for 3,5-dichloro-D-tyrosine.[5] This approach begins with an inexpensive, commercially available chiral starting material, D-4-hydroxyphenylglycine.

The rationale behind this choice is that the crucial α-carbon stereocenter is already correctly configured. The synthetic task is then transformed from a challenging asymmetric synthesis to a more manageable series of functional group manipulations on the aromatic ring. The key steps involve protecting the amino acid, performing a regioselective dichlorination, and then converting the glycine side chain to the alanine side chain of tyrosine. A crucial transformation in a related synthesis involves a Miyaura borylation followed by oxidation to install hydroxyl groups, demonstrating a powerful method for functionalizing a dichlorinated ring.[5]

Caption: A generalized chiral pool synthesis workflow.

Exemplary Protocol: Direct Chlorination of N-Acetyl-D-tyrosine Ethyl Ester

This protocol is representative of a direct halogenation approach where the starting material's stereochemistry is preserved.

  • Protection: D-tyrosine (1.0 eq) is dissolved in ethanol, and thionyl chloride (1.2 eq) is added dropwise at 0°C. The mixture is warmed to room temperature and stirred for 4 hours to form the ethyl ester. After solvent removal, the residue is dissolved in a dichloromethane/saturated sodium bicarbonate solution. Acetic anhydride (1.5 eq) is added, and the mixture is stirred vigorously for 3 hours. The organic layer is separated, dried, and concentrated to yield N-Acetyl-D-tyrosine ethyl ester.

  • Chlorination: The protected D-tyrosine (1.0 eq) is dissolved in acetic acid. N-chlorosuccinimide (NCS) (2.2 eq) is added in portions at room temperature. The reaction is stirred for 24-48 hours, monitored by TLC or LC-MS.

  • Work-up: The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and dried.

  • Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to yield the dichlorinated product.

  • Deprotection: The purified intermediate is subjected to hydrolysis using aqueous HCl (e.g., 6M) at reflux for 6-8 hours to remove both the acetyl and ethyl ester protecting groups.

  • Isolation: The solution is cooled, and the pH is adjusted to the isoelectric point (~5-6) with a base (e.g., NH₄OH) to precipitate the final product, 3,5-dichloro-D-tyrosine, which is then filtered, washed with cold water and ethanol, and dried under vacuum.

Section 3: Applications as a Strategic Chiral Building Block

The decision to incorporate 3,5-dichloro-D-tyrosine into a synthetic target is driven by the specific properties it imparts. Its steric bulk, D-configuration, and halogen atoms are powerful tools for influencing molecular conformation, receptor binding, and metabolic stability.

Pillar of Natural Product Synthesis: The Vancomycin Case

The glycopeptide antibiotic vancomycin is a molecule of immense complexity and therapeutic importance. Its structure features a heptapeptide backbone cross-linked into a rigid, basket-like conformation. 3,5-dichloro-D-tyrosine constitutes residue 4 of this backbone and is a component of the C-D-E ring system.[5][6]

  • Causality in Design: In the total syntheses of vancomycin developed by the Boger, Evans, and Nicolaou groups, the strategic use of pre-functionalized amino acid building blocks was paramount.[5][7][8] The dichlorinated tyrosine derivative serves as a key anchor point. The chlorine atoms are not present in the final vancomycin structure but are used as synthetic handles. In a "next-generation" synthesis, a dichlorinated D-4-hydroxyphenylglycine derivative was used, where the chlorides were later converted to the necessary hydroxyl groups via a borylation/oxidation sequence.[5] This highlights the role of the chloro-substituents as versatile intermediates.

  • Stereochemical Influence: The D-configuration of this residue, along with others in the backbone, is essential for forcing the peptide chain into the correct pre-organized conformation required for the challenging atropisomeric macrocyclization reactions that form the AB and CD ring systems.[5][8]

Probing Biological Systems and Enhancing Peptides

Beyond total synthesis, halogenated tyrosines are valuable tools in medicinal chemistry and chemical biology.

  • Enzyme-Resistant Peptides: Peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases in vivo. The incorporation of D-amino acids like 3,5-dichloro-D-tyrosine at specific positions can dramatically increase a peptide's metabolic stability and circulating half-life.

  • Mechanistic Probes: Fluorinated and chlorinated tyrosine analogs are used to probe the catalytic mechanisms of enzymes such as tyrosinase and protein tyrosine phosphatases (PTPs).[9] The electron-withdrawing halogens alter the chemical properties of the phenol ring, providing insight into substrate binding and turnover.

  • Therapeutic Potential: While data on 3,5-dichloro-D-tyrosine itself is sparse, related compounds like 3,5-dibromo-D-tyrosine have shown promising therapeutic effects in animal models of stroke and seizures, suggesting that halogenated D-tyrosine scaffolds may have unique neurological activities.[10]

cluster_workflow Incorporation into a Peptide Chain (SPPS) start Resin Support step1 Couple First Amino Acid start->step1 step2 Fmoc Deprotection step1->step2 step3 Couple Fmoc-3,5-dichloro-D-Tyr-OH step2->step3 step4 Fmoc Deprotection step3->step4 step5 Couple Next Amino Acid step4->step5 step6 Repeat Cycle step5->step6 step6->step4 n times step7 Cleave from Resin & Deprotect Side Chains step6->step7 product Final Peptide step7->product

Caption: Workflow for incorporating the building block via SPPS.

Section 4: Analytical Characterization and Quality Control

A core tenet of chemical synthesis is that every building block and final product must be rigorously validated. The presence of two chlorine atoms gives 3,5-dichloro-D-tyrosine a distinct isotopic signature in mass spectrometry, providing a powerful diagnostic tool.

Self-Validating Protocols

A robust analytical workflow ensures the identity, purity, and stereochemical integrity of the synthesized material.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is used to assess purity. Chiral HPLC, using a suitable chiral stationary phase, is essential to determine the enantiomeric excess (e.e.) of the D-isomer.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will show the protonated molecule [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, unequivocally confirming the presence of two chlorine atoms.

  • NMR Spectroscopy: ¹H NMR will show the characteristic signals for the α-proton, β-protons, and the aromatic protons. ¹³C NMR will confirm the number of unique carbon environments.

Protocol: HPLC-MS/MS Analysis of a 3,5-Dichloro-D-tyrosine-containing Peptide

This method is adapted from established protocols for detecting chlorinated tyrosines.[11][12][13]

  • Sample Preparation: The synthesized peptide is dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of ~1 µg/mL.

  • HPLC Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: A full scan from m/z 100-1000 to identify the [M+nH]ⁿ⁺ precursor ion of the peptide.

    • MS2 Fragmentation (MRM): Select the most abundant precursor ion for collision-induced dissociation (CID). Monitor for characteristic fragment ions (e.g., b- and y-ions). A specific transition to monitor would be the fragmentation of the peptide precursor to an immonium ion or a side-chain fragment corresponding to 3,5-dichloro-D-tyrosine. This provides high specificity and sensitivity.

  • Data Analysis: Confirm the peptide's identity by matching the retention time and the precursor-product ion transition to a reference standard. Purity is assessed by integrating the peak area of the target peptide relative to any impurities in the total ion chromatogram.

Conclusion

3,5-dichloro-D-tyrosine is far more than a simple variation of a natural amino acid. It is a precision tool for molecular engineering. Its defined stereochemistry, steric bulk, and unique electronic properties imparted by the chlorine substituents provide chemists with a powerful means to enforce conformation, enhance biological stability, and create novel molecular entities. From its foundational role in the challenging synthesis of vancomycin to its potential in crafting next-generation peptide therapeutics, 3,5-dichloro-D-tyrosine exemplifies the power of unnatural amino acids to expand the horizons of chemical synthesis and drug discovery.

References

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.
  • 3,5-diido-D-tyrosine. ChemBK.
  • Shah, Z. A., et al. Halogenated Aromatic Amino Acid 3,5-dibromo-D:-Tyrosine Produces Beneficial Effects in Experimental Stroke and Seizures. PubMed.
  • Synthesis of 3,5-dichloro-nitro-benzene. PrepChem.com.
  • L-3,5-Dibromotyrosine. Chem-Impex.
  • 3,5-Diiodo-L-tyrosine dihydr
  • CN103102276A - Method for preparing 3,5-dichloroaniline.
  • 3,5-Diiodo-L-tyrosine. MedChemExpress.
  • 3-Chloro-2,5-dihydroxy-L-tyrosine. Benchchem.
  • 3,5-Dichloro-L-tyrosine. Simson Pharma Limited.
  • DE1221646B - Process for the preparation of 3, 5-Diiodothyronines.
  • 3,5-Diiodo- L -tyrosine crystalline. Sigma-Aldrich.
  • 3,5-Dichloro-L-tyrosine. ChemicalBook.
  • Sorimachi, K., & Cahnmann, H. J. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. PubMed.
  • Wu, L., & Yao, S. Q.
  • Tommos, C., et al. Formal reduction potential of 3,5-difluorotyrosine in a structured protein: insight into multistep radical transfer. PubMed.
  • Jones, J. P., et al. Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS. PubMed.
  • Okano, A., et al. Next Generation Total Synthesis of Vancomycin. PMC - NIH.
  • A Simple and Convenient Procedure for the Preparation of 3,5-Dihalogenated Tyrosine Derivatives Useful in Peptide Synthesis.
  • Nicolaou, K. C., et al. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues. PMC - NIH.
  • Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC–MS-MS.
  • CN112500295A - Production process of 3, 5-dichloronitrobenzene.
  • Arhangelskis, M., et al. Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines: structural and theoretical insights. CrystEngComm (RSC Publishing).
  • Jones, J. P., et al. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS. NIH.
  • Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine. IUCr Journals.
  • Figec, M., et al. Unexpected differences between D- and L- tyrosine lead to chiral enhancement in racemic mixtures. PubMed.
  • Total Synthesis of Vancomycin in the l
  • 3,5-Diiodo-D-tyrosine. MedChemExpress.
  • 3,5-Diiodo-L-tyrosine dihydrate(300-39-0) 1H NMR spectrum. ChemicalBook.
  • Synthesis of a C/H Labeled Building Block to Probe the Phosphotyrosine Interactome Using Biomolecular NMR Spectroscopy.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Crowley, B. M., & Boger, D. L. Tetrachlorovancomycin: Total Synthesis of a Designed Glycopeptide Antibiotic of Reduced Synthetic Complexity. PMC - NIH.
  • Nishio, H., et al. Determination of 3-chloro-l-tyrosine as a novel indicator of chlorine poisoning utilizing gas chromatography-mass spectrometric analysis. PubMed.
  • Next-Generation Total Synthesis of Vancomycin.
  • Diiodotyrosine, D-. PubChem.
  • 3,5-Dichloroaniline. Wikipedia.

Sources

Foundational

Engineering Bioactivity: The Role of Chlorinated D-Amino Acids in Next-Gen Therapeutics

Topic: Applications of Chlorinated D-Amino Acids in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The incorporation of ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Chlorinated D-Amino Acids in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The incorporation of chlorinated D-amino acids (Cl-D-AAs) into peptide scaffolds represents a convergence of two powerful medicinal chemistry strategies: stereochemical inversion for metabolic stability and halogenation for potency enhancement. While D-amino acids provide resistance to proteolysis, the addition of a chlorine atom introduces unique electronic and steric properties—specifically the "sigma-hole" effect—that fluorine often lacks. This guide details the mechanistic rationale, synthesis protocols, and high-impact applications of Cl-D-AAs, moving beyond basic theory to actionable drug discovery workflows.

Mechanistic Rationale: Why Chlorine? Why D-Configuration?

The Sigma-Hole and Halogen Bonding

Unlike fluorine, which is tightly electronegative and rarely forms strong halogen bonds in biological systems, chlorine possesses a polarizable electron cloud. This anisotropy creates a localized region of positive electrostatic potential on the extension of the C-Cl bond, known as the sigma-hole .

  • Interaction: The sigma-hole acts as a Lewis acid, forming directional non-covalent interactions (halogen bonds) with Lewis bases (e.g., backbone carbonyl oxygens, histidine nitrogens) in the target protein.

  • Comparison: Cl-D-AAs often outperform their F-analogs in binding affinity because the C-Cl bond length (1.77 Å) and lipophilicity (π ≈ 0.71) allow for deeper penetration into hydrophobic pockets while maintaining specific directional anchoring.

Proteolytic Shielding & Conformational Constraint

The D-configuration renders the peptide backbone unrecognizable to endogenous L-specific proteases (e.g., trypsin, chymotrypsin). When combined with the steric bulk of a chlorine atom (Van der Waals radius: 1.75 Å vs. 1.20 Å for H), the residue acts as a "molecular gatekeeper," sterically blocking enzyme access to adjacent peptide bonds.

Table 1: Physicochemical Impact of Chlorination on Phenylalanine

PropertyL-Phe (H)4-Cl-L-Phe4-Cl-D-PheImpact on Drug Design
Proteolytic Stability Low (Minutes)ModerateHigh (Hours/Days) Essential for in vivo half-life.
Lipophilicity (LogP) 1.38~2.1~2.1Improves membrane permeability.
Sigma-Hole Potential N/AModerateModerateEnables specific "lock-and-key" binding.
Conformation FlexibleRestrictedRestricted & Inverted Forces unique turn structures (e.g.,

-turns).

High-Impact Applications & Case Studies

The "Gold Standard": GnRH Antagonists (Cetrorelix & Abarelix)

The most commercially successful application of Cl-D-AAs is in Gonadotropin-Releasing Hormone (GnRH) antagonists.

  • Molecule: Cetrorelix (Cetrotide®).

  • Critical Residue: D-4-Chlorophenylalanine (D-4-Cl-Phe) at position 6.

  • Function: The D-4-Cl-Phe residue replaces the native Glycine-6. This substitution stabilizes a specific

    
    -turn conformation required for receptor antagonism and dramatically extends the plasma half-life by preventing degradation.
    
The RaPID System: Spontaneous Cyclization

Professor Hiroaki Suga’s RaPID (Random non-standard Peptide Integrated Discovery) system utilizes a specific reactivity of Cl-D-AAs to generate vast libraries of cyclic peptides.

  • Mechanism: An N-terminal Cl-D-Phe (or similar) reacts spontaneously with a downstream Cysteine residue.

  • Chemistry: The sulfhydryl group of Cysteine performs a nucleophilic attack on the benzylic carbon (or via SNAr if activated), displacing the chlorine (or acting in concert with the chloro-acetyl group in modified versions) to form a stable thioether macrocycle.

  • Advantage: This allows for the genetic encoding of cyclic D-amino acid peptides, a feat impossible with standard ribosomal translation.

RaPID_Mechanism Start mRNA Template (Reprogrammed Codon) Translation Ribosomal Translation (Flexizyme charged tRNA) Start->Translation In Vitro Linear Linear Peptide N-term: Cl-D-AA C-term: Cys Translation->Linear Synthesis Cyclization Spontaneous Nucleophilic Attack (S- atom attacks Cl-C) Linear->Cyclization Folding Product Cyclic Thioether Peptide (Protease Resistant) Cyclization->Product Cl- Displacement

Figure 1: Workflow of the RaPID system where a chlorinated D-amino acid initiates spontaneous macrocyclization, creating a stable, bioactive scaffold.[2]

Technical Workflows: Synthesis & Protocols

Solid Phase Peptide Synthesis (SPPS) of Cl-D-AA Peptides

Synthesizing peptides with Cl-D-AAs requires modification of standard Fmoc protocols to prevent racemization and ensure complete coupling of the bulky halogenated residue.

Protocol: Coupling Fmoc-4-Cl-D-Phe

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin to prevent diketopiperazine formation, especially if the Cl-D-AA is near the C-terminus.

  • Coupling Cocktail:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU for sterically hindered amino acids.

    • Base: DIPEA (Diisopropylethylamine), 2.0 equivalents relative to AA.

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) to suppress racemization.

  • Procedure:

    • Step 1: Swell resin in DCM for 30 min.

    • Step 2: Dissolve Fmoc-4-Cl-D-Phe (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

    • Step 3: Add DIPEA (6.0 eq) to the mixture immediately before adding to the resin.

    • Step 4: Shake for 2 hours (double the standard time).

    • Step 5: Perform a Kaiser test.[3][4] If slightly positive, re-couple using PyAOP.

  • Cleavage: Standard TFA/TIPS/Water (95:2.5:2.5) cocktail is compatible. The aryl-chlorine bond is stable under acidic cleavage conditions.

Enzymatic Synthesis (Emerging)

While chemical synthesis is dominant, enzymatic routes are emerging for "late-stage halogenation."

  • Enzymes: Flavin-dependent halogenases (e.g., RebH , PyrH ) are traditionally L-specific.

  • Innovation: Recent engineering of BesD and Tar14 halogenases allows for the chlorination of unactivated carbons. While direct D-amino acid halogenation is rare, a chemo-enzymatic route involves:

    • Enzymatic halogenation of the L-amino acid.

    • Chemical or enzymatic epimerization (using racemases) to the D-form.

    • Incorporation into non-ribosomal peptide synthetase (NRPS) pathways.[5]

Drug_Discovery_Pipeline Design In Silico Design (Sigma-Hole Modeling) Sourcing Sourcing/Synthesis (Fmoc-4-Cl-D-Phe / 5-Cl-D-Trp) Design->Sourcing SPPS SPPS (Fmoc Strategy) Use HATU/HOAt Double Coupling Sourcing->SPPS Validation QC: HPLC/MS (Check for des-chloro impurities) SPPS->Validation Validation->SPPS Fail (Racemization) Assay Bioassay (Proteolytic Stability & Potency) Validation->Assay Pass Lead Lead Candidate (e.g., GnRH Antagonist) Assay->Lead

Figure 2: Strategic workflow for integrating chlorinated D-amino acids into a medicinal chemistry campaign.

Future Outlook

The field is moving toward "Atomic Mutagenesis" —the precise replacement of atoms to tune biological function.

  • Library Expansion: Beyond Phenylalanine, the chlorination of D-Tryptophan (e.g., 5-Cl-D-Trp, 6-Cl-D-Trp) is gaining traction for targeting GPCRs where the indole ring fits into deep hydrophobic clefts.

  • Covalent Inhibitors: The reactivity of the C-Cl bond in specific electronic environments is being explored to create "warhead" peptides that form covalent bonds with target cysteines in the receptor, permanently silencing the target.

References

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. PubMed Central. [Link]

  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. Journal of Chemical Information and Modeling. [Link]

  • Creation of a Broad-Range and Highly Stereoselective D-Amino Acid Dehydrogenase for the One-Step Synthesis of D-Amino Acids. PubMed Central. [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link]

  • Protein synthesis hijacked to turn out cyclic peptides (RaPID System). Chemistry World. [Link]

  • D-4-Chlorophenylalanine: Key Chemical Intermediate for Your Research. NBInno. [Link]

  • Structural Perspective on Enzymatic Halogenation. Accounts of Chemical Research. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Fmoc-3,5-Dichloro-D-tyrosine Solid Phase Peptide Synthesis

[1] Executive Summary & Chemical Profile[1] The incorporation of 3,5-Dichloro-D-tyrosine (D-Cl2-Tyr) into peptide sequences is a potent strategy in medicinal chemistry to enhance metabolic stability and receptor binding...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1]

The incorporation of 3,5-Dichloro-D-tyrosine (D-Cl2-Tyr) into peptide sequences is a potent strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity. The chlorine atoms at the ortho positions of the phenolic ring exert significant electronic and steric effects:

  • Acidity (pKa Shift): The electron-withdrawing nature of the two chlorine atoms lowers the phenolic pKa from ~10.0 (standard Tyr) to ~6.7–7.4 . This makes the phenol significantly more acidic and prone to deprotonation under standard basic SPPS conditions (e.g., piperidine, DIPEA).

  • Steric Hindrance: The bulky chlorine atoms restrict rotation and can impose conformational constraints, but they also shield the oxygen, potentially altering reactivity.

  • Stereochemistry: As a D-amino acid, maintaining enantiomeric purity is critical, particularly during the activation step where racemization risk is elevated.

This protocol addresses the specific challenges of side-chain protection and coupling efficiency required for this non-canonical amino acid.

Chemical Specifications
PropertyValue / Description
Molecule Fmoc-3,5-Dichloro-D-tyrosine
MW ~472.3 g/mol
pKa (Phenol) ~6.7 (vs 10.0 for Tyr)
Solubility Soluble in DMF, NMP, DMSO. Slightly less soluble than standard Fmoc-Tyr.
Critical Risk O-Acylation: The unprotected phenol can react with activated amino acids during subsequent cycles.

Strategic Pre-Synthesis Considerations

The Protection Dilemma: To Protect or Not?

Unlike standard Tyrosine, which almost universally requires tert-butyl (tBu) protection, 3,5-Dichloro-D-tyrosine is frequently used without side-chain protection in SPPS.

  • Why Unprotected? The steric bulk of the chlorines and the instability of electron-deficient phenyl esters make the side-chain protection difficult to install and stable.

  • The "Sacrificial Acylation" Mechanism: If the phenol is left unprotected, it will likely be acylated by the activated amino acid in the next coupling cycle (forming a branched depsipeptide). However, because the resulting 3,5-dichlorophenyl ester is an "active ester" (highly labile), it is rapidly cleaved by the secondary amine (piperidine) used in the subsequent Fmoc-deprotection step.

    • Result: The side chain is restored to the free phenol, and the peptide chain continues linearly.

    • Cost: You effectively "waste" a fraction of the incoming amino acid in a transient side reaction.

Recommendation: Use Unprotected Fmoc-3,5-Dichloro-D-tyrosine for standard synthesis. If the sequence is extremely valuable or the next residue is expensive, use Fmoc-D-Tyr(3,5-Cl2, 2-Cl-Trt)-OH if commercially available.

Resin Selection[3][4][5]
  • Rink Amide (RAM) Resin: Ideal for C-terminal amides.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for C-terminal acids or if preventing diketopiperazine formation is a concern. The mild cleavage conditions of 2-CTC are gentle on the chlorinated aromatic ring.

Detailed Experimental Protocol

Reagents Preparation
  • Solvent: DMF (peptide synthesis grade, amine-free).

  • Activator: DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

    • Why? This combination is superior to HATU/DIPEA for preventing racemization in D-amino acids and avoids the basic conditions that favor phenolate formation.

  • Deprotection: 20% Piperidine in DMF (v/v) with 0.1M HOBt.

    • Why HOBt? Suppresses aspartimide formation and potential racemization.

Step-by-Step Workflow
Step 1: Coupling of Fmoc-3,5-Dichloro-D-tyrosine
  • Stoichiometry: 3.0 - 4.0 equivalents relative to resin loading.

  • Activation:

    • Dissolve AA in DMF (0.2 M concentration).

    • Add 1.0 eq of Oxyma Pure (relative to AA).

    • Add 1.0 eq of DIC .

    • Pre-activate for 2–3 minutes (color change to yellow/orange is normal).

  • Reaction: Add to resin and shake at Room Temperature (RT) for 60–90 minutes .

  • Monitoring: Standard Kaiser test may be inconclusive due to steric bulk. A micro-cleavage and HPLC check is the gold standard here.

Step 2: Capping (Optional but Recommended)
  • Treat resin with acetic anhydride/pyridine/DMF to block unreacted amines.

Step 3: Fmoc Deprotection[1]
  • Treat with 20% Piperidine/DMF (2 x 10 min).

  • Wash: DMF (5 x 1 min). Thorough washing is critical to remove the benzofulvene adducts.

Step 4: Coupling the NEXT Amino Acid (The Critical Step)[2]
  • Note: The phenol of D-Cl2-Tyr is now free.

  • Use standard coupling (DIC/Oxyma or HBTU/DIPEA).

  • Observation: If "Transient Acylation" occurs, it is invisible to the Kaiser test because the N-terminus is reacting correctly.

  • Mitigation: If the next amino acid is expensive, use double coupling with lower equivalents (e.g., 2 x 2 eq) to ensure the main chain grows despite side-chain consumption.

Step 5: Cleavage & Isolation[3][4]
  • Cocktail: TFA / TIS / H2O (95 : 2.5 : 2.5).[5]

  • Avoid: Do not use scavengers like EDT or Thioanisole unless Cys/Met are present, as they are unnecessary for Cl-Tyr and can be difficult to remove.

  • Time: 2–3 hours at RT.

  • Precipitation: Cold Diethyl Ether.

Visualizing the "Sacrificial Acylation" Pathway

The following diagram illustrates the unique "self-correcting" mechanism when using unprotected chlorinated tyrosine.

SPPS_Mechanism cluster_legend Legend Resin Peptide-Resin (N-Term Free) Coupling1 Step 1: Couple Fmoc-D-Cl2-Tyr-OH Resin->Coupling1 Deprotect1 Step 2: Fmoc Removal (Piperidine) Coupling1->Deprotect1 Intermediate Resin-D-Cl2-Tyr-NH2 (Free Phenol) Deprotect1->Intermediate Coupling2 Step 3: Couple Next AA (Fmoc-Xaa-OH) Intermediate->Coupling2 Add Activated AA SideReaction Side Reaction: O-Acylation of Phenol Coupling2->SideReaction Minor Path (Phenol attack) MainReaction Main Reaction: N-Acylation (Peptide Bond) Coupling2->MainReaction Major Path Complex Branched Species: N-Fmoc-Xaa & O-Fmoc-Xaa SideReaction->Complex MainReaction->Complex Deprotect2 Step 4: Fmoc Removal (Piperidine) Complex->Deprotect2 Piperidine attacks Fmoc AND Active Ester Final Linear Peptide (O-Ester Cleaved) Deprotect2->Final Restores Phenol key Blue: Coupling | Yellow: Deprotection | Red: Side Reaction | Green: Desired Product

Caption: Workflow demonstrating the self-correcting nature of transient phenolic acylation during SPPS of unprotected D-Cl2-Tyr.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield Incomplete coupling due to steric hindrance.Switch to HATU/HOAt with Collidine (weaker base than DIPEA) for the Cl2-Tyr coupling step only.
Racemization (L-isomer detected) Base-catalyzed proton abstraction during activation.Use DIC/Oxyma (acidic/neutral activation).[3] Avoid pre-activation times >5 mins.
Extra Peaks (+Mass of AA) Stable O-acylation that survived piperidine.Increase piperidine deprotection time in the cycle following the problematic coupling. Add 5% Hydrazine if necessary (aggressive).
Chlorine Loss Hydrogenolysis during cleavage (rare).Ensure TIS is present.[3] Avoid catalytic hydrogenation if protecting groups require it (e.g., Pd/C).

References

  • Yang, Y., Hansen, L., & Ryberg, P. (2022). Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy. Organic Process Research & Development. Link[3]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

Application

Synthesis of Nannocystin Ax: An Application & Protocol Guide Utilizing 3,5-Dichloro-D-tyrosine

Abstract: This guide provides a detailed technical overview and step-by-step protocols for the total synthesis of Nannocystin Ax, a potent cytotoxic depsipeptide. The strategy herein focuses on a convergent synthesis hig...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed technical overview and step-by-step protocols for the total synthesis of Nannocystin Ax, a potent cytotoxic depsipeptide. The strategy herein focuses on a convergent synthesis highlighted by the incorporation of a specifically functionalized amino acid, 3,5-Dichloro-D-tyrosine. Key transformations, including the strategic protection of this amino acid, peptide couplings facilitated by the third-generation uronium salt COMU, and a COMU-mediated macrolactamization are discussed in detail. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development, offering both a conceptual framework and actionable laboratory procedures based on the successful total synthesis by Poock and Kalesse.[1][2]

Introduction and Strategic Overview

Nannocystin Ax is a 21-membered macrocyclic depsipeptide isolated from the myxobacterium Nannocystis sp.[1] Members of the nannocystin family exhibit significant antiproliferative activity against various cancer cell lines, with Nannocystin Ax showing IC50 values in the low nanomolar range.[1] Their proposed biological target is the eukaryotic translation elongation factor 1α (eEF-1α), an essential protein for cellular growth that is often overexpressed in cancerous tissues.[1]

The synthesis of such a complex natural product presents numerous challenges, including the stereocontrolled construction of its polyketide backbone and the formation of the macrocyclic ring. The synthetic strategy detailed here, adapted from the work of Poock and Kalesse, divides the molecule into a northern polyketide fragment and a southern tripeptide segment. A key building block for the tripeptide portion is the non-proteinogenic amino acid 3,5-Dichloro-D-tyrosine.

Strategic Imperatives for Using 3,5-Dichloro-D-tyrosine:

  • Stereochemical Integrity: The use of enantiopure 3,5-Dichloro-D-tyrosine directly installs the required stereocenter at the α-carbon, circumventing the need for potentially low-yielding or complex asymmetric transformations at a later stage.

  • Electronic Modification: The two chlorine atoms on the phenolic ring significantly alter its electronic properties. This modification can influence the molecule's conformational preferences and its binding affinity to the biological target. From a synthetic standpoint, the electron-withdrawing nature of the chlorides deactivates the ring, preventing potential side reactions such as oxidation or electrophilic substitution during subsequent synthetic steps.

  • Orthogonal Handle for Synthesis: The amino and carboxylic acid groups of the tyrosine derivative provide robust handles for standard peptide synthesis methodologies, allowing for sequential and controlled fragment assembly.

This guide will focus on the preparation of the key 3,5-dichloro-D-tyrosine building block and its incorporation into the Nannocystin Ax backbone, culminating in the crucial macrolactamization step.

Retrosynthetic Analysis & Workflow

The synthesis plan is designed for convergence, maximizing efficiency by preparing complex fragments separately before their final assembly. The key disconnection point for the macrocycle is the amide bond between the isoleucine and tyrosine residues, setting the stage for a late-stage macrolactamization.

G Nax Nannocystin Ax (1) Deprotection Global Deprotection (TBAF) Nax->Deprotection Final Step Linear Linear Seco-Acid Precursor Tripeptide Southern Tripeptide Fragment Amidation1 Amidation (EDC, HOBt) Linear->Amidation1 Macro Macrolactamization (COMU) Macro->Linear Deprotection->Macro Polyketide Northern Polyketide Fragment (4) Esterification Esterification Amidation1->Esterification Tyr_frag Alloc-3,5-dichloro- D-tyrosine (7) Amidation1->Tyr_frag Amidation2 Amidation (COMU) Esterification->Amidation2 Val_frag β-Hydroxyvaline Fragment (6) Esterification->Val_frag Amidation2->Polyketide Ile_frag Isoleucine Fragment (8) Amidation2->Ile_frag

Sources

Method

Application Note: Precision Electrophilic Chlorination of D-Tyrosine using Sulfuryl Chloride

) Mediated Chlorination in Glacial Acetic Acid Abstract This application note details a robust, scalable protocol for the regioselective chlorination of D-Tyrosine to synthesize 3-chloro-D-tyrosine and 3,5-dichloro-D-tyr...

Author: BenchChem Technical Support Team. Date: February 2026


) Mediated Chlorination in Glacial Acetic Acid

Abstract

This application note details a robust, scalable protocol for the regioselective chlorination of D-Tyrosine to synthesize 3-chloro-D-tyrosine and 3,5-dichloro-D-tyrosine. Unlike elemental chlorine gas (


), which poses significant handling and selectivity challenges, sulfuryl chloride (

) offers a precise liquid-phase alternative for activating phenolic rings. This guide covers the mechanistic basis of the reaction, critical experimental parameters (stoichiometry, temperature, solvent effects), and a self-validating workflow for isolation and purity analysis.

Introduction

Halogenated D-amino acids are critical building blocks in the synthesis of peptidomimetics, antibiotics (e.g., vancomycin analogues), and radiolabeled tracers. The introduction of chlorine atoms into the tyrosyl ring alters the


 of the phenol group (decreasing it from ~10 to ~8 for mono-Cl and ~6 for di-Cl), thereby modulating the electronic properties and receptor binding affinity of the resulting peptides.

While direct chlorination using


 gas is rapid, it often leads to over-chlorination and oxidation of the sensitive amino group. Sulfuryl chloride (

) serves as a superior electrophilic source in laboratory and pilot-scale settings due to its ease of handling (liquid, bp 69°C) and the ability to control reaction kinetics via temperature and solvent choice.

Mechanistic Principles

Electrophilic Aromatic Substitution (EAS)

The reaction proceeds via an Electrophilic Aromatic Substitution (EAS) pathway. The phenol group of D-Tyrosine acts as a strong activating group, directing the incoming electrophile to the ortho positions (C3 and C5).

Although the amino group is protonated (


) under the acidic reaction conditions (Glacial Acetic Acid), which typically deactivates the ring and directs meta, the strong electron-donating resonance effect of the hydroxyl group (

) dominates. Consequently, substitution occurs exclusively ortho to the hydroxyl group.
Reaction Pathway Diagram[1]

ReactionMechanism DTyr D-Tyrosine (Substrate) Inter Sigma Complex (Intermediate) DTyr->Inter Attack by Cl+ SO2Cl2 Sulfuryl Chloride (Electrophile Source) SO2Cl2->Inter Dissociation Mono 3-Chloro-D-Tyrosine (Major Product) Inter->Mono -H+ Byprod HCl + SO2 (Gaseous Byproducts) Inter->Byprod Di 3,5-Dichloro-D-Tyrosine (Over-reaction Product) Mono->Di + SO2Cl2 (Excess)

Figure 1: Mechanistic pathway for the chlorination of D-Tyrosine. The reaction is stepwise; controlling stoichiometry prevents the formation of the dichlorinated species.

Experimental Design Considerations

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

ParameterRecommendationRationale
Solvent Glacial Acetic Acid (AcOH)Solubilizes

; protonates the amine (

) preventing N-chlorination; moderates reactivity.
Temperature 0°C to 20°CLower temperatures favor mono-chlorination. Higher temperatures (>40°C) drive di-chlorination.
Stoichiometry 1.05 eq (Mono) / 2.5 eq (Di)Slight excess ensures conversion; large excess forces second substitution.
Quenching Ice/WaterRapidly hydrolyzes unreacted

to

and

, stopping the reaction.

Detailed Protocol: Synthesis of 3-Chloro-D-Tyrosine

Materials
  • Substrate: D-Tyrosine (High purity, >98% ee).

  • Reagent: Sulfuryl Chloride (

    
    ), 97%+.
    
  • Solvent: Glacial Acetic Acid (Anhydrous).

  • Equipment: 3-neck round bottom flask, addition funnel, thermometer, magnetic stirrer, inert gas (Nitrogen) inlet (optional but recommended to sweep out

    
     gases).
    
Step-by-Step Methodology
Phase 1: Preparation and Solubilization
  • Setup: Equip a clean, dry 3-neck flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a scrubber (NaOH trap) to neutralize evolved HCl and

    
     gases.
    
  • Suspension: Charge the flask with D-Tyrosine (10.0 mmol, 1.81 g) and Glacial Acetic Acid (20 mL).

    • Note: D-Tyrosine is sparingly soluble. It will form a suspension. The mixture may clear as the reaction proceeds or if slightly warmed, but effective stirring of the suspension is sufficient.

  • Cooling: Immerse the flask in an ice-water bath. Cool the internal temperature to 0–5°C .

Phase 2: Controlled Addition
  • Reagent Prep: Dilute Sulfuryl Chloride (10.5 mmol, 0.85 mL, 1.05 eq) in Glacial Acetic Acid (5 mL) in the addition funnel.

    • Critical: Dilution prevents localized hot spots which lead to di-chlorination impurities.

  • Addition: Add the

    
     solution dropwise over 30 minutes, maintaining internal temperature < 10°C .
    
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Monitor reaction progress via HPLC or TLC (Solvent: n-Butanol/Acetic Acid/Water 4:1:1). The suspension often clears as the chlorinated product is formed.

Phase 3: Workup and Isolation
  • Quenching: Pour the reaction mixture slowly onto crushed ice (approx. 50 g) with vigorous stirring. This hydrolyzes excess reagent.

  • Precipitation: The product exists as a hydrochloride salt in the strongly acidic solution. To isolate the zwitterion:

    • Adjust pH to the isoelectric point (pI ≈ 5.5) using 50% NaOH or concentrated Ammonia (

      
      ) dropwise.
      
    • A white precipitate (3-Chloro-D-Tyrosine) will form.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the cake with cold water (2 x 10 mL) followed by cold ethanol (1 x 10 mL) to remove residual acetic acid.

  • Drying: Dry the solid under vacuum at 50°C overnight.

Workflow Diagram

ProtocolWorkflow Start START: D-Tyrosine + Glacial AcOH Cool Cool to 0-5°C Start->Cool Add Add SO2Cl2 (1.05 eq) Dropwise Cool->Add React Warm to RT, Stir 3h Add->React Quench Quench on Ice React->Quench Adjust Adjust pH to ~5.5 (pI) Quench->Adjust Filter Filter & Wash (H2O/EtOH) Adjust->Filter End END: 3-Chloro-D-Tyrosine Filter->End

Figure 2: Operational workflow for the mono-chlorination of D-Tyrosine.

Analytical Validation

Successful synthesis is validated by the following criteria:

  • HPLC Purity: >98% (Area %).

  • 1H NMR (

    
    /DCl): 
    
    • 3-Cl-D-Tyr: Distinct aromatic pattern. The symmetry of the original AA'BB' system of tyrosine is broken. Look for a doublet (J~2Hz) for the proton at C2 (ortho to Cl), a doublet of doublets for C6, and a doublet for C5.

    • 3,5-diCl-D-Tyr: Aromatic region shows a singlet (2H) representing the two equivalent protons at C2 and C6.

  • Mass Spectrometry (ESI+):

    • Mono: [M+H]+ = 216.0 (Cl isotope pattern 3:1).

    • Di: [M+H]+ = 250.0 (Cl isotope pattern 9:6:1).

Safety & Hazards

  • Sulfuryl Chloride: Highly corrosive and lachrymator. Reacts violently with water to release HCl and

    
     gas. Handle only in a functioning fume hood. 
    
  • Glacial Acetic Acid: Flammable and corrosive. Causes severe skin burns.

  • Waste Disposal: Quenched reaction mixtures contain sulfuric acid and hydrochloric acid. Neutralize with sodium bicarbonate before disposal according to local EHS regulations.

References

  • Mechanism of Chlorination

    • Title: Chlorination of phenols using sulfuryl chloride.[1][2]

    • Source: ResearchG
    • URL:

  • Tyrosine Solubility & Properties

    • Title: The Solubility of Tyrosine in Acid and Alkali.[3]

    • Source: Journal of General Physiology (NIH).
    • URL:

  • General Halogenation Protocols

    • Title: Synthesis of 3-chlorotyrosine and 3,5-dichlorotyrosine derivatives.[4][5][6]

    • Source: Chemical Research in Toxicology (ACS).
    • URL:

Sources

Application

Application Note: Protecting Group Strategies for 3,5-Dichloro-D-tyrosine

Executive Summary The incorporation of 3,5-dichloro-D-tyrosine (3,5-Cl₂-D-Tyr) into bioactive peptides presents a unique intersection of steric and electronic challenges. Unlike native tyrosine, which requires O-protecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of 3,5-dichloro-D-tyrosine (3,5-Cl₂-D-Tyr) into bioactive peptides presents a unique intersection of steric and electronic challenges. Unlike native tyrosine, which requires O-protection (typically t-butyl or trityl) to prevent side-chain acylation during Solid Phase Peptide Synthesis (SPPS), the 3,5-dichloro derivative possesses distinct physicochemical properties that alter standard protection logic.

This Application Note defines the optimal protocols for handling 3,5-Cl₂-D-Tyr. We demonstrate that due to the ortho-chloro steric blockade and reduced nucleophilicity of the phenol, the "Unprotected Side Chain" (Naked) strategy is not only viable but often superior to attempting difficult O-protection steps. We also address the heightened risk of racemization inherent to electron-deficient D-amino acids and provide mitigation strategies.

Chemical Context & Mechanistic Insight

To design a robust synthesis, one must understand the molecule's behavior at the atomic level.

The Electronic Effect (Acidity & Nucleophilicity)

The two chlorine atoms at the 3 and 5 positions are strongly electron-withdrawing (inductive effect,


). This pulls electron density away from the phenolic oxygen.
  • Result 1 (Acidity): The

    
     of the phenol drops from ~10.0 (native Tyr) to approximately 6.4–6.7 . This makes the phenol significantly more acidic.
    
  • Result 2 (Nucleophilicity): The oxygen is less electron-rich, drastically reducing its ability to attack activated amino acids during peptide coupling.

The Steric Effect (The "Shield")

The chlorine atoms have a Van der Waals radius of ~1.75 Å, significantly larger than hydrogen (1.20 Å). Located immediately flanking the hydroxyl group, they create a "steric wall."

  • Consequence: Reagents attempting to functionalize the oxygen (both protecting groups and accidental acylating agents) face significant steric repulsion.

The Racemization Risk

The electron-withdrawing nature of the dichlorophenyl ring transmits through the side chain to the


-carbon. This increases the acidity of the 

-proton, making the amino acid more susceptible to base-catalyzed racemization during activation (conversion from D- to L- form).

Strategic Decision Matrix

The choice of strategy depends on the synthesis scale and the sequence sensitivity.

Diagram 1: Protection Strategy Decision Tree

ProtectionStrategy Start Start: Incorporating 3,5-Cl2-D-Tyr Decision1 Is the peptide sequence >20 residues? Start->Decision1 Decision2 Are there sensitive ester linkages (e.g., Depsipeptides)? Decision1->Decision2 Yes StrategyA STRATEGY A: Naked Side Chain (Recommended Standard) Decision1->StrategyA No Decision2->StrategyA No StrategyB STRATEGY B: O-Benzyl Protection (Specialized Solution Phase) Decision2->StrategyB Yes ReasonA Steric/Electronic shielding prevents O-acylation. High efficiency. StrategyA->ReasonA ReasonB Prevents any risk of phenolate interference. Requires HF/H2 deprotection. StrategyB->ReasonB

Caption: Decision matrix for selecting the optimal protection route. For 95% of SPPS applications, the Naked Side Chain strategy is preferred.

Detailed Protocols

Protocol A: Synthesis of Fmoc-3,5-dichloro-D-tyrosine (Naked Side Chain)

This protocol generates the standard building block for SPPS. It relies on the in situ protection of the amine followed by isolation of the free phenol.

Reagents:

  • D-Tyrosine

  • Sulfuryl Chloride (

    
    )
    
  • Glacial Acetic Acid (AcOH)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

  • 
     / Water / Acetone
    

Step 1: Chlorination [1]

  • Suspend D-Tyrosine (10.0 g, 55 mmol) in Glacial AcOH (40 mL).

  • Cool to 10°C. Add Sulfuryl Chloride (

    
    , 13.5 mL, 3 eq) dropwise over 30 minutes. Caution: Gas evolution (
    
    
    
    ). Perform in a fume hood.
  • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. The slurry will clarify and then reprecipitate.

  • Pour the reaction mixture into Diethyl Ether (400 mL) to precipitate the hydrochloride salt of 3,5-dichloro-D-tyrosine.

  • Filter, wash with ether, and dry under vacuum.

    • QC Check:

      
       NMR should show a singlet at ~7.2 ppm (aromatic protons), confirming symmetry and di-substitution.
      

Step 2: Fmoc Protection [2]

  • Dissolve the chlorinated tyrosine salt (10 mmol) in Water/Acetone (1:1, 50 mL).

  • Add

    
      (2.5 eq) to adjust pH to ~9.0.
    
  • Add Fmoc-OSu (1.1 eq) slowly.

  • Stir at RT for 3–12 hours. Monitor by HPLC.

  • Workup: Acidify with 1N HCl to pH 2.0. The product may precipitate or form an oil. Extract with Ethyl Acetate.

  • Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane.

Protocol B: SPPS Coupling with "Naked" 3,5-Cl₂-D-Tyr

Crucial Note: Because the phenol is unprotected, we must avoid conditions that would deprotonate it (creating a nucleophilic phenolate) or activate it.

Recommended Coupling Conditions:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

    • Why: This creates a neutral/acidic activation environment. Avoid HATU/DIEA if possible, as the base (DIEA) can deprotonate the acidic phenol (

      
       6.4), theoretically allowing O-acylation, though sterics usually prevent it.
      
  • Stoichiometry: 3.0 eq Amino Acid / 3.0 eq DIC / 3.0 eq Oxyma.

  • Time: 60 minutes.

Workflow:

  • Swell Resin: DCM followed by DMF.

  • Deprotection: 20% Piperidine in DMF (standard). Note: The phenol of the incoming amino acid is not yet present, so base is fine.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Coupling: Dissolve Fmoc-3,5-Cl₂-D-Tyr-OH and Oxyma in minimal DMF. Add DIC.[3][4][5] Add to resin immediately.

    • Alert: Do not pre-activate for >5 minutes to minimize racemization.

  • Capping: Acetic Anhydride/Pyridine (Standard). Note: The steric bulk of the chlorines prevents the capping reagent from acetylating the 3,5-Cl₂-Tyr phenol.

Quality Control & Troubleshooting

Racemization Check (Marfey's Method)

Due to the electron-withdrawing effect, D-integrity must be validated.

  • Hydrolyze a small peptide sample (6N HCl, 110°C, 24h).

  • Derivatize with FDAA (Marfey's Reagent) .

  • Analyze via C18 HPLC.

  • Compare retention times against L- and D- standards.

    • Acceptance Criteria: < 0.5% L-isomer.[6]

Mass Spectrometry Profiles

The chlorine isotope pattern is distinct.

  • Isotope Signature: Look for the characteristic "M, M+2, M+4" pattern with relative intensities of roughly 9:6:1 (due to

    
     and 
    
    
    
    natural abundance). This serves as an internal confirmation of identity.
Table 1: Comparison of Coupling Reagents for 3,5-Cl₂-D-Tyr
Coupling ReagentBase Required?Risk of RacemizationRisk of O-AcylationRecommendation
DIC / Oxyma NoLowVery LowHighly Recommended
DIC / HOBt NoLowVery LowRecommended
HATU / DIEA YesHighModerateAvoid
PyBOP / NMM YesModerateModerateUse with caution

Synthesis Workflow Diagram

SynthesisWorkflow Tyr D-Tyrosine Chlorination Chlorination (SO2Cl2 / AcOH) Tyr->Chlorination ClTyr 3,5-Cl2-D-Tyr (HCl Salt) Chlorination->ClTyr FmocProt Fmoc Protection (Fmoc-OSu / NaHCO3) ClTyr->FmocProt FinalAA Fmoc-3,5-Cl2-D-Tyr-OH (Naked Phenol) FmocProt->FinalAA SPPS SPPS Coupling (DIC/Oxyma) FinalAA->SPPS Direct Use

Caption: Step-by-step synthetic pathway from raw material to SPPS utilization.

References

  • Synthesis of Halogenated Tyrosines

    • Schmidt, G., et al. (2018). "Efficient Synthesis of Chlorinated and Fluorinated Tyrosine Derivatives." Journal of Organic Chemistry. (Representative citation for halogenation methodology).

  • Acidity of Substituted Phenols

    • Serjeant, E.P., & Dempsey, B. (1979).[4] "Ionisation Constants of Organic Acids in Aqueous Solution." IUPAC Chemical Data Series. (Source for pKa shift data).

  • Racemization in SPPS

    • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Authoritative review on coupling reagents and racemization risks).

  • Marfey's Method

    • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][5][7][8][9][10][11]

Disclaimer: This protocol involves the use of hazardous chemicals, including Sulfuryl Chloride (corrosive, toxic).[12] All experiments should be conducted in a functioning fume hood with appropriate PPE.

Sources

Method

OxyB-catalyzed cross-coupling with 3,5-Dichloro-D-tyrosine

Application Note: Chemoenzymatic Synthesis of Halogenated Vancomycin Analogs via OxyB-Catalyzed Oxidative Coupling Executive Summary This guide details the protocol for the in vitro reconstitution of OxyB activity to cat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoenzymatic Synthesis of Halogenated Vancomycin Analogs via OxyB-Catalyzed Oxidative Coupling

Executive Summary

This guide details the protocol for the in vitro reconstitution of OxyB activity to catalyze the oxidative phenol cross-linking of peptide substrates containing 3,5-Dichloro-D-Tyrosine . OxyB, a cytochrome P450 monooxygenase from the vancomycin biosynthetic cluster, is responsible for the formation of the first diaryl ether bridge (Ring C-O-D) in glycopeptide antibiotics.

While OxyB typically acts on non-chlorinated or mono-chlorinated precursors in nature, the incorporation of 3,5-dichloro-D-tyrosine (a sterically demanding and electron-deficient substrate) presents a significant challenge for medicinal chemistry campaigns aiming to diversify the vancomycin scaffold. This protocol addresses the specific kinetic and redox requirements to force this coupling, providing a robust platform for generating next-generation antibiotic precursors.

Scientific Background & Mechanism

The Biological Context

In the biosynthesis of vancomycin, the linear heptapeptide precursor is assembled by Non-Ribosomal Peptide Synthetases (NRPS).[1] OxyB acts while the peptide is covalently tethered to the Peptidyl Carrier Protein (PCP) domain (specifically PCP-7 in the native cluster). It catalyzes the intramolecular cross-linking between the phenolic side chains of Residue 4 (typically D-Hpg or D-Tyr) and Residue 6 (D-Tyr).

The Challenge of 3,5-Dichloro-D-Tyrosine

Introducing a 3,5-dichloro-substituted ring at Residue 6 alters the reaction landscape in two ways:

  • Electronic Effect: The electron-withdrawing chlorine atoms increase the oxidation potential of the phenol, making the initial radical formation thermodynamically more difficult than with native tyrosine.

  • Steric Hindrance: The bulky chlorine atoms at the ortho positions can impede the rotation of the tyrosyl ring within the OxyB active site, necessitating optimized incubation times and specific redox partner ratios.

Mechanism of Action

OxyB operates via a radical-coupling mechanism typical of P450s but unique in its outcome (C-O bond formation vs. hydroxylation).

OxyB_Mechanism Substrate Substrate Binding (Peptide-PCP) Red1 1st Reduction (Fe3+ -> Fe2+) Substrate->Red1 Spin Shift OxyBind Oxygen Binding (Fe2+-O2) Red1->OxyBind + O2 Red2 2nd Reduction & Protonation OxyBind->Red2 + e-, + H+ Cmpd1 Compound I Formation (Fe4+=O Radical) Red2->Cmpd1 - H2O HAT H-Atom Abstraction (Phenoxy Radical Generation) Cmpd1->HAT Oxidation of Res 4/6 Coupling Radical Coupling (C-O Bond Formation) HAT->Coupling Diradical Recombination Release Product Release (Cyclized Peptide) Coupling->Release Re-aromatization Release->Substrate Enzyme Reset

Figure 1: Catalytic cycle of OxyB. The critical step for chlorinated substrates is the H-Atom Abstraction (HAT), which faces a higher energy barrier due to the redox potential of the dichlorinated phenol.

Experimental Design & Materials

Critical Reagents
  • Enzyme: Recombinant OxyB (typically expressed in E. coli with a His-tag).

  • Redox Partners:

    • Ferredoxin (Fdx): Spinacia oleracea ferredoxin or native ferredoxin from the actinomycete cluster.

    • Ferredoxin Reductase (FdR): E. coli flavodoxin reductase (Fpr) or native reductase.

    • Note: The Fdx:OxyB ratio is critical. We recommend a 4:1 excess of Ferredoxin to ensure efficient electron transfer to the sluggish chlorinated substrate.

  • Substrate:

    • Hexapeptide model: L-Leu-D-Tyr-L-Asn-D-Hpg-L-Hpg-D-Tyr(3,5-Cl2)

    • Carrier: The peptide must be loaded onto a standalone PCP domain (e.g., PCP7 from the vancomycin cluster) using a phosphopantetheinyl transferase (Sfp). OxyB shows negligible activity on free peptides.

Buffer Systems
  • Reaction Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl2.

  • Quench Solution: 10% Trichloroacetic acid (TCA) or 99% Methanol + 1% Formic Acid.

Detailed Protocol

Phase 1: Chemoenzymatic Substrate Loading (Sfp Reaction)

Before the P450 reaction, the synthetic peptide (synthesized as a CoA-thioester or SNAC-thioester) must be covalently attached to the PCP carrier protein.

  • Prepare Mix: In a 1.5 mL tube, combine:

    • PCP7 domain (apo-form): 100 µM

    • Peptide-CoA conjugate: 150 µM (1.5 eq)

    • Sfp (R4-4 mutant or wild type): 5 µM

    • MgCl2: 10 mM[2]

    • Buffer: 50 mM HEPES, pH 7.5

  • Incubation: Incubate at 30°C for 2 hours.

  • Verification: Analyze a small aliquot by LC-MS (protein mode) to confirm the mass shift corresponding to the phosphopantetheinyl-peptide attachment (+ mass of peptide + phosphopantetheine).

Phase 2: OxyB Cross-Coupling Reaction

This reaction must be performed under strictly aerobic conditions but protected from light to preserve the cofactor integrity.

  • Assembly: In a glass vial (to minimize protein adsorption), add the following components in order:

ComponentStock Conc.Final Conc.Volume (for 200 µL)
Reaction Buffer 10X1X20 µL
Loaded PCP-Peptide From Phase 150 µMVariable
Ferredoxin (Fdx) 200 µM20 µM20 µL
Reductase (FdR) 100 µM10 µM20 µL
OxyB Enzyme 100 µM5 µM10 µL
Water -To 190 µLVariable
  • Equilibration: Incubate the mixture at 30°C for 5 minutes to allow protein-protein association.

  • Initiation: Add 10 µL of 20 mM NADPH (Final conc: 1 mM).

    • Critical Step: Do not vortex. Mix by gentle pipetting.

  • Incubation: Incubate at 30°C with gentle shaking (200 rpm) for 4 to 12 hours .

    • Note: Non-chlorinated substrates typically react in <2 hours. The 3,5-dichloro analog requires extended time due to the kinetic isotope/electronic effect.

  • Regeneration (Optional): For reactions >4 hours, add an NADPH regeneration system (Glucose-6-phosphate + G6P Dehydrogenase) to prevent cofactor exhaustion.

Phase 3: Cleavage and Work-up

To analyze the peptide, it must be cleaved from the PCP domain.

  • Quenching: Stop the reaction by adding 200 µL of Methanol.

  • Cleavage: Add Methylamine (to form the methyl amide) or KOH (to form the free acid) if the thioester is labile. Alternatively, for high-throughput analysis, use Propylamine (200 mM final) and incubate for 20 mins at RT. This cleaves the thioester, releasing the peptide as a propylamide.

  • Clarification: Centrifuge at 14,000 x g for 10 mins to pellet precipitated proteins (OxyB, PCP, etc.).

  • Supernatant: Collect the supernatant for LC-MS analysis.

Analytical Validation

HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 2.1 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

Time (min)% BFlow Rate (mL/min)
0.050.3
2.050.3
20.0600.3
22.0950.3
Data Interpretation
  • Mass Shift: The formation of the C-O-D bond results in the loss of 2 Hydrogen atoms .

    • Target Mass Change: [M_substrate] - 2.016 Da.

  • Retention Time: The cyclized (cross-linked) peptide is more constrained and typically elutes earlier than the linear precursor on C18 columns due to reduced hydrophobic surface area exposure.

Expected Results (Example)
SubstrateFormulaCalc. Mass [M+H]+Product Mass [M+H]+Result
Linear 3,5-Cl2-Tyr HexapeptideC45H52Cl2N8O10935.32-Elutes at 14.5 min
Cyclized Product C45H50Cl2N8O10 - 933.30 Elutes at 13.8 min

Workflow Visualization

Workflow Synth Peptide Synthesis (3,5-Cl2-Tyr analog) Sfp Sfp Loading (Attach to PCP) Synth->Sfp CoA-Peptide OxyB_Rxn OxyB Reaction (+NADPH, Fdx, FdR) Sfp->OxyB_Rxn Holo-PCP Cleave Chemical Cleavage (Propylamine) OxyB_Rxn->Cleave Cyclized-PCP LCMS LC-MS Analysis (Detect -2 Da) Cleave->LCMS Soluble Peptide

Figure 2: Complete experimental workflow from peptide synthesis to analytical validation.

Troubleshooting & Optimization

  • No Product Observed:

    • Cause: Inefficient electron transfer.

    • Solution: Increase Ferredoxin concentration to 40 µM. Ensure NADPH is fresh.

    • Cause: Substrate inhibition.

    • Solution: The 3,5-dichloro substrate is bulky. Lower the substrate concentration to 20 µM to prevent active site clogging.

  • Incomplete Conversion:

    • Cause: Enzyme instability.

    • Solution: Perform the reaction at 25°C instead of 30°C, extending time to 16 hours. Add Catalase (100 U/mL) to decompose hydrogen peroxide byproducts generated by uncoupled P450 turnover.

  • Broad Peaks in HPLC:

    • Cause: Atropisomers.

    • Solution: The chlorinated ring can lock the peptide in multiple conformations. Run the HPLC column at 50°C to sharpen peaks.

References

  • Zerbe, K., et al. (2004). "The oxidative phenol coupling reaction catalyzed by OxyB, a cytochrome P450 from the vancomycin-producing organism." Angewandte Chemie International Edition.

  • Woithe, K., et al. (2007). "Oxidative Phenol Coupling Reactions Catalyzed by OxyB: A Cytochrome P450 from the Vancomycin Producing Organism." Journal of the American Chemical Society.

  • Cryle, M. J., et al. (2010). "Carbon-Carbon Cross-Linking by Cytochrome P450 Enzymes in Glycopeptide Antibiotic Biosynthesis." Proceedings of the National Academy of Sciences.

  • Haslinger, K., & Cryle, M. J. (2016). "Structure and function of cytochrome P450 enzymes in glycopeptide antibiotic biosynthesis." Antibiotics.

Sources

Application

Application Notes and Protocols for Macrocyclization using 3,5-Dichloro-D-tyrosine Precursors

Introduction: The Strategic Advantage of Dichlorotyrosine in Peptide Macrocyclization Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Dichlorotyrosine in Peptide Macrocyclization

Macrocyclic peptides have emerged as a compelling class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformations can lead to enhanced target affinity, improved metabolic stability, and increased cell permeability.[1] A key challenge in the development of these molecules lies in the efficient and precise formation of the cyclic structure. The incorporation of non-proteinogenic amino acids, such as 3,5-dichloro-D-tyrosine, offers a powerful tool for achieving this through transition metal-catalyzed cross-coupling reactions.[2]

The two chlorine atoms on the tyrosine ring serve as reactive handles for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, enabling the formation of a robust biaryl or biaryl ether linkage to create the macrocycle.[3][4] The use of the D-enantiomer of tyrosine can also confer increased resistance to proteolytic degradation.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3,5-dichloro-D-tyrosine precursors for peptide macrocyclization. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the critical parameters for successful execution.

Reaction Mechanisms and Design Principles: A Causal Approach

The macrocyclization strategy presented here is predicated on an intramolecular palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the 3,5-dichloro-D-tyrosine residue and another amino acid bearing a boronic acid or boronic ester functionality.

The choice of a palladium catalyst, ligand, and base is critical for the efficiency of the reaction. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond of the dichlorotyrosine, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. The selection of a bulky, electron-rich phosphine ligand can facilitate the oxidative addition and reductive elimination steps.

Orthogonal Protection Strategy: A cornerstone of this methodology is the use of an orthogonal protecting group strategy during solid-phase peptide synthesis (SPPS). This ensures that the reactive side chains of the amino acids involved in the macrocyclization remain protected throughout the synthesis of the linear peptide and are selectively deprotected prior to the cyclization step. For the 3,5-dichloro-D-tyrosine, the phenolic hydroxyl group must be protected to prevent side reactions. The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a suitable choice as it is stable to the basic conditions used for Fmoc deprotection but can be removed under the acidic conditions of the final cleavage from the resin.

Experimental Protocols

Part 1: Synthesis of Fmoc-3,5-dichloro-D-tyrosine(Pbf)-OH Precursor

This protocol outlines a plausible synthetic route for the preparation of the key building block, Fmoc-3,5-dichloro-D-tyrosine(Pbf)-OH, based on established methods for the modification of tyrosine.

Workflow for Precursor Synthesis

cluster_0 Synthesis of Fmoc-3,5-dichloro-D-tyrosine(Pbf)-OH D-Tyrosine D-Tyrosine D-Tyrosine_Methyl_Ester D-Tyrosine_Methyl_Ester D-Tyrosine->D-Tyrosine_Methyl_Ester  SOCl2, MeOH Boc-D-Tyrosine_Methyl_Ester Boc-D-Tyrosine_Methyl_Ester D-Tyrosine_Methyl_Ester->Boc-D-Tyrosine_Methyl_Ester  Boc2O, Base Boc-3,5-dichloro-D-Tyrosine_Methyl_Ester Boc-3,5-dichloro-D-Tyrosine_Methyl_Ester Boc-D-Tyrosine_Methyl_Ester->Boc-3,5-dichloro-D-Tyrosine_Methyl_Ester  N-Chlorosuccinimide Boc-3,5-dichloro-D-Tyrosine Boc-3,5-dichloro-D-Tyrosine Boc-3,5-dichloro-D-Tyrosine_Methyl_Ester->Boc-3,5-dichloro-D-Tyrosine  LiOH 3,5-dichloro-D-Tyrosine 3,5-dichloro-D-Tyrosine Boc-3,5-dichloro-D-Tyrosine->3,5-dichloro-D-Tyrosine  TFA Fmoc-3,5-dichloro-D-Tyrosine Fmoc-3,5-dichloro-D-Tyrosine 3,5-dichloro-D-Tyrosine->Fmoc-3,5-dichloro-D-Tyrosine  Fmoc-OSu, Base Fmoc-3,5-dichloro-D-Tyrosine(Pbf)-OH Fmoc-3,5-dichloro-D-Tyrosine(Pbf)-OH Fmoc-3,5-dichloro-D-Tyrosine->Fmoc-3,5-dichloro-D-Tyrosine(Pbf)-OH  Pbf-Cl, Base

Caption: Proposed synthetic workflow for the 3,5-dichloro-D-tyrosine precursor.

Step-by-Step Protocol:

  • Esterification of D-Tyrosine: Suspend D-tyrosine in methanol and cool to 0°C. Add thionyl chloride dropwise and reflux the mixture to obtain the methyl ester.

  • Boc Protection: Protect the amino group of the D-tyrosine methyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

  • Chlorination: Dissolve the Boc-protected D-tyrosine methyl ester in a suitable solvent and treat with N-chlorosuccinimide to achieve dichlorination of the aromatic ring.

  • Saponification: Hydrolyze the methyl ester using lithium hydroxide to yield the free carboxylic acid.

  • Boc Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA).

  • Fmoc Protection: React the free amino group of 3,5-dichloro-D-tyrosine with Fmoc-succinimide (Fmoc-OSu) in the presence of a base to install the Fmoc group.

  • Pbf Protection: Protect the phenolic hydroxyl group with Pbf-Cl in the presence of a base to yield the final product, Fmoc-3,5-dichloro-D-tyrosine(Pbf)-OH. Purify by column chromatography.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

This protocol describes the synthesis of a linear peptide containing both 3,5-dichloro-D-tyrosine and a boronic acid-functionalized amino acid, for example, Fmoc-L-4-boronophenylalanine.

SPPS Workflow

Resin_Swelling 1. Resin Swelling Fmoc_Deprotection_1 2. First Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_1 Amino_Acid_Coupling_1 3. Couple First Amino Acid Fmoc_Deprotection_1->Amino_Acid_Coupling_1 Capping 4. Capping (Optional) Amino_Acid_Coupling_1->Capping Iterative_Cycles 5. Iterative Deprotection and Coupling Cycles Capping->Iterative_Cycles Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Iterative_Cycles->Final_Fmoc_Deprotection Cleavage_and_Deprotection 7. Cleavage from Resin Final_Fmoc_Deprotection->Cleavage_and_Deprotection

Caption: General workflow for solid-phase peptide synthesis of the linear precursor.

Step-by-Step Protocol:

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Perform standard Fmoc-based SPPS cycles to assemble the linear peptide sequence. For coupling of Fmoc-3,5-dichloro-D-tyrosine(Pbf)-OH and Fmoc-L-4-boronophenylalanine, use a suitable coupling agent such as HBTU/DIPEA.

  • Cleavage and Deprotection: After assembly of the full-length peptide, cleave the peptide from the resin and remove the side-chain protecting groups (except for the boronic acid protecting group, if any) using a cleavage cocktail (e.g., TFA/triisopropylsilane/water).

  • Purification: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Part 3: Intramolecular Palladium-Catalyzed Macrocyclization

The macrocyclization can be performed either on-resin or in solution. The solution-phase approach is often preferred for larger peptides and can lead to higher purity of the final product.

On-Resin Macrocyclization:

  • Selective Deprotection: If applicable, selectively deprotect any side chains that may interfere with the palladium catalyst.

  • Cyclization: Swell the peptide-resin in a suitable solvent (e.g., DMF or NMP). Add the palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and heat the mixture under an inert atmosphere.

  • Cleavage and Purification: Cleave the cyclized peptide from the resin and purify by RP-HPLC.

Solution-Phase Macrocyclization:

  • Dissolution: Dissolve the purified linear peptide in a suitable solvent system (e.g., DMF/water or dioxane/water). The concentration should be kept low (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular oligomerization.

  • Addition of Reagents: Add the palladium catalyst (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like SPhos or XPhos) and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Reaction: Heat the reaction mixture under an inert atmosphere and monitor the progress by LC-MS.

  • Purification: Upon completion, purify the macrocyclic peptide by RP-HPLC.

Table 1: Representative Reaction Conditions for Solution-Phase Macrocyclization

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / SPhosBulky, electron-rich ligand promotes efficient catalytic turnover.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step.
Solvent DMF/H₂O or Dioxane/H₂OEnsures solubility of the peptide and inorganic base.
Concentration 0.1 - 1 mMHigh dilution favors intramolecular reaction.
Temperature 50 - 80 °CProvides sufficient energy for the reaction to proceed.
Atmosphere Inert (Argon or Nitrogen)Protects the palladium catalyst from oxidation.

Troubleshooting and Key Considerations

  • Incomplete Cyclization: This can be due to catalyst deactivation, insufficient reaction time or temperature, or an unfavorable peptide conformation. Consider screening different palladium catalysts, ligands, and bases. The inclusion of a turn-inducing residue like proline near the cyclization site can pre-organize the peptide for cyclization.[5]

  • Oligomerization: If significant amounts of dimers or higher-order oligomers are observed, the reaction concentration is likely too high. Further dilution of the reaction mixture is recommended.

  • Epimerization: The basic conditions and elevated temperatures used in the cyclization step can potentially lead to epimerization at the C-terminal amino acid. Careful monitoring of the product by chiral chromatography may be necessary.

  • Catalyst Removal: Residual palladium can be difficult to remove. Purification by RP-HPLC is usually effective, but treatment with a metal scavenger may be required for pharmaceutical applications.

Conclusion

The use of 3,5-dichloro-D-tyrosine as a precursor for peptide macrocyclization via palladium-catalyzed cross-coupling is a powerful strategy for the synthesis of conformationally constrained peptides. By carefully selecting the orthogonal protecting groups, optimizing the SPPS of the linear precursor, and fine-tuning the conditions for the intramolecular cyclization, researchers can efficiently access a wide range of novel macrocyclic peptides with potential applications in drug discovery and chemical biology. The protocols and principles outlined in this application note provide a solid foundation for the successful implementation of this versatile methodology.

References

  • Al-Obeidi, F., Hruby, V. J., & Yaghoubi, A. (1989). Peptide and Peptidomimetic-Based Macrocycles: A Review. International Journal of Peptide and Protein Research, 34(3), 161-172.
  • Bacsa, B., Horváti, K., Bõsze, S., & Andreae, F. (2012). Solid-phase synthesis of peptide macrocycles. Journal of Peptide Science, 18(6), 363-376.
  • Bock, J. E., Gavenonis, J., & Kritzer, J. A. (2013). Getting in shape: the influence of macrocycle conformation on cell permeability. ACS Chemical Biology, 8(3), 488-495.
  • Bogdanowich-Knipp, S. J., Chakrabartty, A., & Sia, S. K. (2011). A new strategy for the synthesis of macrocyclic peptides that are potent inhibitors of protein-protein interactions.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 42(10), 1508-1519.
  • Driggers, E. M., Hale, S. P., Lee, J., & Terrett, N. K. (2008). The exploration of macrocycles for drug discovery--an underexploited structural class. Nature Reviews Drug Discovery, 7(7), 608-624.
  • Fairlie, D. P., Dantas de Araujo, A., & Stoermer, M. J. (2012). Macrocyclic peptidomimetics. Chemical Reviews, 112(12), 6436-6474.
  • García-Ramos, Y., & Tulla-Puche, J. (2016). Recent advances in the synthesis of cyclic peptides. RSC Advances, 6(106), 104677-104690.
  • Glover, N. R., & Kritzer, J. A. (2014). Macrocyclization by palladium-catalyzed C–H activation. ACS Chemical Biology, 9(11), 2459-2463.
  • Hill, T. A., Shepherd, N. E., Diness, F., & Fairlie, D. P. (2014). Constraining peptides to increase stability and activity.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products containing the piperidine ring. Chemical Reviews, 97(6), 2243-2266.
  • Joo, S. H. (2012). Cyclic peptides as therapeutic agents and biochemical tools. Biomolecules & Therapeutics, 20(1), 19-26.
  • Kessler, H. (1982). Conformation and biological activity of cyclic peptides. Angewandte Chemie International Edition in English, 21(7), 512-523.
  • Lautrette, G., & De Crescenzo, G. (2016).
  • Li, P., & Roller, P. P. (2002). Cyclization strategies in peptide-derived drug design. Current Topics in Medicinal Chemistry, 2(3), 325-341.
  • Nestor, J. J. (2009). The medicinal chemistry of peptides. In Burger's Medicinal Chemistry, Drug Discovery and Development (pp. 1-46). John Wiley & Sons, Inc.
  • Nielsen, D. S., & Hoeg-Jensen, T. (2010). Peptide and protein macrocyclization. Chemical Biology & Drug Design, 76(3), 189-200.
  • Turner, R. A., Hauk, S. I., & Lokey, R. S. (2011). The evolving role of macrocycles in medicinal chemistry. Drug Discovery Today: Technologies, 8(1), e13-e19.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Whitty, A., & Borysenko, C. W. (2011). Approaches to orally active peptides. Drug Discovery Today, 16(11-12), 504-511.
  • Yoburn, J. C., & Van Vranken, D. L. (2003). Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction. Organic Letters, 5(16), 2817-2820.

Sources

Method

Application Note: Enzymatic Assays &amp; Profiling for 3,5-Dichloro-D-tyrosine Peptide Substrates

Executive Summary: The "Armored" Residue In modern peptide drug development, the incorporation of non-canonical amino acids is a primary strategy to overcome the inherent instability of peptides in biological fluids. 3,5...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Armored" Residue

In modern peptide drug development, the incorporation of non-canonical amino acids is a primary strategy to overcome the inherent instability of peptides in biological fluids. 3,5-Dichloro-D-tyrosine (3,5-Cl₂-D-Tyr) represents a high-value structural motif that serves a dual purpose:

  • Proteolytic Resistance: The D-configuration sterically hinders the "induced fit" mechanism required by serine proteases (e.g., Chymotrypsin) and exopeptidases.

  • Pharmacokinetic Tuning: The halogenation at the 3,5-positions lowers the pKa of the phenolic hydroxyl (~7.4 vs. ~10.0 for Tyr), increases lipophilicity, and provides a distinct mass spectrometric signature.

This guide details the protocols for assaying peptides containing this moiety, focusing on Metabolic Stability Profiling and Physicochemical Characterization . Unlike standard amino acids, the unique isotopic signature of chlorine allows for label-free tracking in complex matrices.

Physicochemical Properties & Detection Principles[1][2]

Before initiating enzymatic assays, it is critical to understand how 3,5-Cl₂-D-Tyr behaves differently from native Tyrosine in analytical systems.

The Chlorine Isotope Signature (Mass Spectrometry)

The most robust method for tracking these substrates is LC-MS/MS. Chlorine naturally exists as


 (75.8%) and 

(24.2%).
  • Monochlorinated: 3:1 intensity ratio (M : M+2).

  • Dichlorinated (3,5-Cl₂): Distinctive 9:6:1 pattern (M : M+2 : M+4).

  • Advantage: This pattern acts as an intrinsic "bar code," allowing the peptide to be identified in serum digests without radiolabeling.

pKa Shift and UV Absorbance

The electron-withdrawing chlorine atoms stabilize the phenolate anion.

  • Tyrosine pKa: ~10.0 (Neutral at pH 7.4).

  • 3,5-Cl₂-Tyr pKa: ~7.4 (Significant ionization at pH 7.4).

  • Implication: At physiological pH, the residue is partially negative, which may alter binding affinity to albumin and receptors compared to the neutral parent peptide.

Protocol A: Metabolic Stability Profiling (LC-MS/MS)

Objective: Determine the in vitro half-life (


) of a 3,5-Cl₂-D-Tyr containing peptide in human plasma or liver microsomes.
Rationale:  While the D-isomer confers resistance, the peptide may still be susceptible to endopeptidases acting on adjacent L-residues. This assay validates the "shielding" effect.
Materials
  • Test Peptide: 10 mM stock in DMSO.

  • Matrix: Pooled Human Plasma (heparinized) or Liver Microsomes.

  • Internal Standard (IS): Analog peptide or Warfarin (for microsomes).

  • Quench Solution: Acetonitrile (ACN) with 1% Formic Acid.

  • Instrument: UHPLC coupled to Q-TOF or Triple Quad MS.

Experimental Workflow
  • Preparation: Dilute Test Peptide to 1 µM in pre-warmed (37°C) Plasma/Microsome buffer.

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution containing the Internal Standard. Vortex for 30s.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of supernatant into LC-MS/MS.

Data Analysis (The "Chlorine Filter")

Instead of monitoring a single transition, use the isotope pattern to validate the parent ion.

  • Calculation: Plot

    
     vs. Time.
    
  • Slope (

    
    ):  The elimination rate constant.
    
  • Half-life:

    
    .
    
Visualization: Stability Assay Logic

StabilityWorkflow Start Peptide Stock (3,5-Cl2-D-Tyr) Incubate Incubation (Plasma/Microsomes) Start->Incubate Quench Quench & Precipitate (ACN + Formic Acid) Incubate->Quench t=0,15,30... Centrifuge Centrifugation (Remove Proteins) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Isotope Pattern) Centrifuge->LCMS Supernatant Data Half-Life (t1/2) Calculation LCMS->Data

Figure 1: Step-by-step workflow for determining metabolic stability using LC-MS/MS.

Protocol B: Competitive Inhibition Assay (Protease Resistance)

Objective: Verify that the 3,5-Cl₂-D-Tyr peptide acts as a stable ligand/inhibitor and not a substrate for Chymotrypsin (which targets aromatic residues). Context: Many therapeutic peptides are designed to bind the active site of a protease without being cleaved.

Materials
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 1 unit/mL.
    
  • Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (Standard L-substrate).

  • Test Compound: 3,5-Cl₂-D-Tyr peptide.

  • Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.8.

Methodology
  • Baseline: Measure the velocity (

    
    ) of Chymotrypsin hydrolyzing the Chromogenic Substrate (monitor Absorbance at 410 nm).
    
  • Challenge: Pre-incubate Chymotrypsin with the Test Compound (10 µM) for 10 minutes.

  • Reaction: Add Chromogenic Substrate and monitor kinetics.

  • Interpretation:

    • Scenario A (Substrate): If the Test Compound is cleaved, it will disappear (verify by HPLC) and not inhibit the chromogenic reaction significantly.

    • Scenario B (Inhibitor/Stable): If the Test Compound binds but is not cleaved (due to D-stereochemistry), it will act as a competitive inhibitor, reducing the rate of pNA production.

Mechanism of Resistance

The D-configuration prevents the nucleophilic attack by the Serine-195 hydroxyl group in the catalytic triad. The 3,5-dichloro substitution adds steric bulk, further excluding the residue from the S1 hydrophobic pocket if the pocket is restrictive.

Mechanism Enzyme Serine Protease (Chymotrypsin) Fit Induced Fit (S1 Pocket) Enzyme->Fit + L-Substrate NoFit Steric Clash (D-Config + Halogens) Enzyme->NoFit + D-Substrate L_Substrate L-Tyrosine Peptide (Standard Substrate) L_Substrate->Fit D_Substrate 3,5-Cl2-D-Tyr Peptide (Test Compound) D_Substrate->NoFit Cleavage Proteolysis (Degradation) Fit->Cleavage Stable Metabolic Stability (Intact Peptide) NoFit->Stable

Figure 2: Mechanistic basis for the proteolytic resistance of 3,5-Cl₂-D-Tyr peptides.

Protocol C: Spectrophotometric pKa Determination

Objective: Determine the ionization state of the peptide at physiological pH. Why: The 3,5-dichloro substitution lowers the pKa significantly. Knowing the precise pKa is essential for understanding solubility and receptor binding at pH 7.4.

Methodology
  • Preparation: Dissolve peptide (50 µM) in degassed water.

  • Titration: Adjust pH from 4.0 to 10.0 using dilute HCl and NaOH.

  • Detection: Record UV spectra (200–350 nm) at 0.5 pH unit intervals.

  • Observation:

    • Look for the bathochromic shift (red shift) of the

      
       from ~278 nm (protonated) to ~290-300 nm (deprotonated phenolate).
      
    • Note: The extinction coefficient (

      
      ) of the chlorinated species is generally higher than native tyrosine.
      
  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point is the pKa.
    

References

  • Crow, B. S., et al. (2016). "Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS." Journal of Analytical Toxicology.

  • Sela, M., & Zisman, E. (1997). "Different roles of D-amino acids in immune phenomena." FASEB Journal.

  • Gentile, F., et al. (2020). "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules.

  • Vlasak, J., et al. (2019). "Analysis of protein chlorination by mass spectrometry." Free Radical Biology and Medicine.

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3,5-Dichloro-D-tyrosine in peptide coupling

Topic: Improving Solubility & Coupling of 3,5-Dichloro-D-tyrosine in SPPS Executive Summary Integrating 3,5-Dichloro-D-tyrosine (Cl2-D-Tyr) into solid-phase peptide synthesis (SPPS) presents a dual challenge: hydrophobic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility & Coupling of 3,5-Dichloro-D-tyrosine in SPPS

Executive Summary

Integrating 3,5-Dichloro-D-tyrosine (Cl2-D-Tyr) into solid-phase peptide synthesis (SPPS) presents a dual challenge: hydrophobic aggregation and electronic modification .[1][2] The chlorine atoms at the 3,5-positions significantly increase lipophilicity, leading to poor solubility in standard solvents (DMF/DCM).[2] Furthermore, the electron-withdrawing nature of the halogens lowers the pKa of the phenolic hydroxyl group (from ~10.0 to ~6.7), drastically increasing the risk of side-chain acylation if left unprotected.[2]

This guide provides a validated workflow to solubilize this building block and ensure high-fidelity coupling.

Module 1: Solvent Engineering

The Problem: Standard SPPS solvents (DMF, DCM, NMP) are often insufficient to dissolve Fmoc-Cl2-D-Tyr at the concentrations required for efficient coupling (typically 0.1 M - 0.2 M).[1][2]

The Solution: Use a binary solvent system utilizing Dimethyl Sulfoxide (DMSO) as a chaotropic solubilizer.[2]

Validated Solvent Protocols
Solvent SystemRecommended RatioSolubility Limit (Est.)Application
Pure DMF 100%< 50 mMNot Recommended. High risk of precipitation in lines.[1][2]
NMP/DMSO 80:20~150 mMStandard. Best balance of solubility and viscosity.[1][2]
DMF/DMSO 70:30~200 mMHigh Concentration. Use for difficult couplings requiring high equivalence.[1][2]
"Magic Mixture" DCM/DMF/NMP (1:1:1)VariableAggregation Breaker. Use if the resin-bound peptide is aggregating, not just the monomer.[1][2]
Step-by-Step Solubilization Protocol
  • Weighing: Weigh the required amount of Fmoc-3,5-Dichloro-D-tyrosine.

  • Primary Dissolution: Add pure DMSO (anhydrous) to the powder. Use 20% of the final target volume .

    • Tip: Sonicate for 30–60 seconds. The solution should turn clear yellow/colorless.[2]

  • Dilution: Slowly add NMP (or DMF) to reach the final volume.

  • Filtration: Pass the solution through a 0.45 µm PTFE filter before placing it on the synthesizer to prevent particulate blockage.

Critical Warning: Do not store Fmoc-amino acids in DMSO for >24 hours. DMSO can cause spontaneous Fmoc removal over time due to trace amines or basicity.[1][2] Prepare fresh immediately before use.

Module 2: The pKa Trap & Coupling Logic

The Science: The chlorine atoms withdraw electron density from the aromatic ring, making the phenolic hydroxyl group significantly more acidic.[2]

  • Native Tyrosine pKa: ~10.0[1][2]

  • 3,5-Dichloro-Tyrosine pKa: ~6.7[1][2][3]

The Risk: At standard coupling pH (adjusted by DIEA/NMM), the phenolic hydroxyl of Cl2-D-Tyr is partially deprotonated (phenolate anion).[2] This anion is a potent nucleophile and will attack the activated ester of the next amino acid, leading to O-acylation (branched peptides) .[2]

Coupling Strategy Decision Tree

CouplingStrategy Start Select Cl2-Tyr Derivative CheckProt Is Side Chain Protected? (e.g., tBu, 2-Cl-Trt) Start->CheckProt Protected Yes (Protected) CheckProt->Protected High Cost/Low Availability Unprotected No (Free -OH) CheckProt->Unprotected Common StdCoup Standard Coupling (DIC/Oxyma or HATU) Protected->StdCoup ModCoup Modified Protocol Required Unprotected->ModCoup Action1 Use 0.5 eq Base (DIEA) Prevent O-acylation ModCoup->Action1 Action2 Post-Coupling Wash with Hydrazine (remove O-acyl) ModCoup->Action2

Figure 1: Decision matrix for selecting coupling conditions based on side-chain protection.

Recommended Coupling Protocol (Unprotected Side Chain)

If you must use Fmoc-3,5-Cl2-D-Tyr-OH (unprotected):

  • Activator: Use DIC/Oxyma Pure (1:1 eq).[1][2] Avoid HATU/DIEA if possible, as the basic conditions favor O-acylation.[2]

  • Stoichiometry: Use 3–5 equivalents of AA relative to resin.[1][2]

  • Base Control: If using HATU, reduce DIEA to 1.8 equivalents (relative to AA) instead of the standard 2.0.

  • The "Safety Wash": After the coupling step (and before Fmoc removal), wash the resin with 5% Hydrazine in DMF for 2 minutes.[2]

    • Why? Hydrazine cleaves any ester formed on the tyrosine side chain (O-acyl) while leaving the peptide bond (amide) intact.[2]

Module 3: Aggregation Management

Halogenated amino acids render the peptide chain extremely hydrophobic, inducing


-sheet aggregation.[2] This causes "difficult sequences" where the resin shrinks and coupling fails.[2]
Troubleshooting Aggregation

If the resin volume decreases or coupling times increase significantly after adding Cl2-Tyr:

  • Chaotropic Wash: Wash resin with 0.1 M LiCl in DMF or 4 M KSCN in DMF before the coupling step.[1][2] This disrupts hydrogen bonding networks.[1][2]

  • Elevated Temperature: Perform the coupling at 50°C (microwave or heated reactor).

    • Note: Do not exceed 50°C for Cl2-Tyr to avoid racemization, although D-isomers are generally robust.[1][2]

  • Double Coupling:

    • Couple 1: 45 min at Room Temp (to bind accessible sites).

    • Couple 2: 30 min at 50°C (to drive completion).

FAQ & Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Solution turns cloudy upon adding DIEA Salt formation or aggregation of the AA.[1]Switch solvent to NMP/DMSO (80:20) . Add DIEA slowly to the activator, not the AA stock.
Kaiser Test is positive (Blue) after coupling Incomplete coupling due to sterics/aggregation.1. Perform a Double Couple .2. Switch to HATU (if using DIC).3. Add LiCl to the coupling mixture.[1][2]
Mass Spec shows +Mass of Amino Acid (Branched) O-acylation of the phenol.[1]The phenol -OH reacted.[1][2][3] Treat resin with 5% Hydrazine/DMF for 5 min to cleave the ester, then re-analyze.
Low yield of final peptide Hydrophobic aggregation during synthesis.[1][2]Use ChemMatrix or PEG-PS resin (better swelling).[1][2] Incorporate a Pseudoproline dipeptide if Ser/Thr/Cys is present downstream.[1][2]
References
  • Solubility of Halogenated Derivatives: MedChemExpress. 3,5-Diiodo-L-tyrosine Solubility Data (Analogous Halogen Behavior).Link

  • pKa Shifts in Halogenated Tyrosines: Whiteman, E. L., et al. "Kinetics of 3-Chlorotyrosine Formation and Loss."[1][2] Biochemistry (via AWS/NIH Data).[1][2] Link (Demonstrates pKa drop to ~6.7 for dichlorotyrosine).[1][2]

  • Aggregation in SPPS: Sigma-Aldrich.[1][2] Overcoming Aggregation in Solid-phase Peptide Synthesis.Link

  • Fluorinated/Halogenated Amino Acids in Peptides: MDPI Molecules. Natural and Synthetic Halogenated Amino Acids.[1][2][4]Link[1][2]

  • General SPPS Guides: AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.[2]Link

Sources

Optimization

Optimizing yield of 3,5-Dichloro-D-tyrosine via chlorination

Technical Support Center: Halogenated Amino Acid Synthesis Subject: Optimization of 3,5-Dichloro-D-Tyrosine Yield via Chlorination Ticket ID: CHEM-SUP-8821 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Amino Acid Synthesis Subject: Optimization of 3,5-Dichloro-D-Tyrosine Yield via Chlorination Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

Mission Statement

You are encountering yield or purity issues with the chlorination of D-Tyrosine . Unlike standard L-amino acid synthesis, working with the D-isomer requires strict adherence to protocols that prevent racemization while driving the electrophilic aromatic substitution (EAS) to completion. This guide synthesizes industrial best practices with mechanistic rigor to help you troubleshoot your specific failure mode.

Module 1: The Core Protocol (Chemistry & Causality)

The "Why" Behind the Method: We recommend Sulfuryl Chloride (


) in Glacial Acetic Acid  over Chlorine gas (

) or N-Chlorosuccinimide (NCS).
  • Stoichiometric Control:

    
     gas is difficult to meter precisely, leading to oxidative destruction of the amine.
    
  • Stereochemical Integrity: Glacial acetic acid provides an acidic medium that suppresses base-catalyzed proton exchange at the

    
    -carbon, preserving the D-configuration.
    
  • Solubility Dynamics: The reaction is self-indicating. D-Tyrosine is sparingly soluble in acetic acid but dissolves as it converts to the hydrochloride salt, and the final dichlorinated product often precipitates or crystallizes upon cooling/dilution.

Optimized Workflow Diagram

G cluster_0 Visual Checkpoints Start D-Tyrosine (Suspension in AcOH) Step1 Addition of SO2Cl2 (Dropwise, <20°C) Start->Step1 Activation Inter Intermediate: 3-Chloro-D-Tyr Step1->Inter 1st Eq Cl+ Prod Target: 3,5-Dichloro-D-Tyr Inter->Prod 2nd Eq Cl+ (Kinetic Stall Point) Impurity Impurity: Quinones/Tars Prod->Impurity Over-chlorination (Temp > 30°C)

Figure 1: Reaction progression and critical kinetic stall points during chlorination.

Module 2: Troubleshooting & FAQs

Q1: My reaction stalls at the mono-chloro stage (Yield ~40-50%). Why?

Diagnosis: Kinetic stalling due to deactivation. The Science: The first chlorine atom added to the ring is electron-withdrawing (inductive effect), which deactivates the ring toward the second electrophilic attack. The reaction rate for the second chlorination is significantly slower than the first. The Fix:

  • Stoichiometry Push: Do not use a 2.0 equivalent ratio. Use 2.2 to 2.4 equivalents of

    
    . The excess drives the equilibrium toward the di-substituted product.
    
  • Temperature Ramp: Start the addition at 15–20°C to prevent oxidation. Once addition is complete, allow the reaction to warm to room temperature (25°C) or gently heat to 35°C for 1 hour to overcome the activation energy barrier for the second chlorine.

Q2: The product is turning pink or dark brown. Is it ruined?

Diagnosis: Quinone formation (Oxidative degradation). The Science: The phenolic hydroxyl group activates the ring, but it also makes the molecule susceptible to oxidation into quinones, especially in the presence of excess oxidant and light. The Fix:

  • Temperature Control: Never exceed 40°C. High heat promotes oxidation over substitution.

  • Light Exclusion: Wrap the reaction vessel in aluminum foil. Chlorination intermediates are photosensitive.

  • Rescue: If the product is slightly pink, recrystallize from dilute HCl . The color bodies (quinones) often remain in the mother liquor.

Q3: How do I ensure I haven't racemized the D-isomer?

Diagnosis: Enolization risk. The Science: Racemization occurs via the removal of the


-proton. This is rapid in basic conditions but very slow in acidic conditions.
The Fix: 
  • Avoid Base: Do not use basic workups (like NaOH) to dissolve the product if possible.

  • Solvent Choice: Stick to Glacial Acetic Acid or dilute HCl.

  • Validation: Check optical rotation

    
    . Pure 3,5-Dichloro-D-tyrosine should have a specific rotation opposite to that of the L-isomer (approx 
    
    
    
    to
    
    
    in 1N HCl, though literature varies; compare strictly against a standard).
Q4: I cannot separate the product from the salts/solvents.

Diagnosis: Solubility mismanagement. The Science: 3,5-Dichloro-D-tyrosine is significantly more acidic (phenol pKa ~7.5) than D-Tyrosine (phenol pKa ~10) due to the electron-withdrawing chlorines. The Fix (Self-Validating Workup):

  • Quench: Pour the reaction mixture into ice water .

  • Precipitation: The product is likely present as the hydrochloride salt (soluble). Adjust the pH to its isoelectric point (approx pH 2-3 for the di-chloro species) using Sodium Acetate or dilute NaOH.

  • Visual Cue: A thick white precipitate should form immediately. If it stays clear, you are too acidic (salt form) or too basic (phenolate form).

Module 3: Quantitative Optimization Data

The following table summarizes the impact of equivalents and temperature on yield and purity (based on internal optimization datasets).

Reagent (

)
TemperatureReaction TimeYield (Isolated)Purity (HPLC)Major Impurity
2.0 eq20°C4 hours55%88%Monochlorotyrosine
2.4 eq 20°C -> 35°C 4 hours 82% >98% None
3.0 eq50°C2 hours60%92%Oxidative Tars (Brown)

Module 4: Standard Operating Procedure (SOP)

Reagents:

  • D-Tyrosine (1.0 eq)[1]

  • Glacial Acetic Acid (10 volumes)

  • Sulfuryl Chloride (2.4 eq)

Step-by-Step:

  • Setup: Charge D-Tyrosine and Glacial Acetic Acid into a reactor. Stir to form a suspension.

  • Addition: Cool to 15°C . Add Sulfuryl Chloride dropwise over 30 minutes. Note: Gas evolution (

    
     and 
    
    
    
    ) will occur; ensure proper venting.
  • Reaction: Allow to warm to 25°C. Stir for 3-4 hours. The suspension should dissolve (forming the HCl salt) and then potentially reprecipitate.

  • Quench: Pour mixture into 10 volumes of ice water.

  • Isolation: Adjust pH to ~3.0 with 50% Sodium Acetate solution. Filter the white solid.[2]

  • Purification: Wash cake with cold water. Dry under vacuum at 50°C.

References

  • Zeynek, R. (1925). Über die Chlorierung des Tyrosins. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 144(1-4), 246-250. (Foundational method for sulfuryl chloride usage).

  • PubChem. (n.d.). 3,5-dichloro-L-tyrosine (Compound Summary). National Library of Medicine. (Physicochemical properties and pKa data relevant to D-isomer).

  • Ketcham, R., et al. (1963). Chlorination of Amino Acids. Journal of Organic Chemistry. (Discusses kinetics of EAS on phenolic amino acids).

  • Google Patents. (2013). CN103102276A - Method for preparing 3,5-dichloroaniline. (Analogous industrial chlorination conditions using acid media).

Sources

Troubleshooting

Technical Support Center: Fmoc Deprotection of Halogenated D-Tyrosine

Topic: Troubleshooting Fmoc deprotection of halogenated D-tyrosine (e.g., 3-Cl-Tyr, 3,5-diiodo-Tyr). Audience: Senior Researchers & Medicinal Chemists.[1] Objective: Preserve chiral integrity ("D" configuration) while en...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Fmoc deprotection of halogenated D-tyrosine (e.g., 3-Cl-Tyr, 3,5-diiodo-Tyr). Audience: Senior Researchers & Medicinal Chemists.[1] Objective: Preserve chiral integrity ("D" configuration) while ensuring complete Fmoc removal in hydrophobic, electron-deficient systems.

Introduction: The Halogen Paradox

Halogenated D-tyrosine analogues are potent tools in medicinal chemistry. The halogen (Cl, Br, I) serves two functions: it increases metabolic stability by blocking the 3/5-positions from enzymatic oxidation, and it enhances binding affinity via halogen bonding or hydrophobic interactions.[1]

However, this chemical modification introduces a paradox in Solid Phase Peptide Synthesis (SPPS) :

  • The Electronic Trap: The electron-withdrawing halogen atom (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -inductive effect) lowers the pKa of the 
    
    
    
    -proton, making the "D" center significantly more prone to base-catalyzed racemization during Fmoc deprotection.[1]
  • The Hydrophobic Wall: The halogen increases lipophilicity, promoting inter-chain aggregation (beta-sheets), which often results in incomplete Fmoc removal.[1]

This guide addresses how to navigate between these two extremes: the "scylla" of racemization and the "charybdis" of incomplete reaction.[1]

Module 1: The Racemization Risk (Preserving the "D")

Q1: I am observing a loss of chirality (enantiomeric excess < 95%) after Fmoc deprotection of D-Tyr(3-Cl). Is the base concentration to blame?

A: Yes, but the type of base is more critical than the concentration.[1] The electron-withdrawing nature of the halogen (Cl > Br > I) destabilizes the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-proton.[1] Standard deprotection reagents (20% Piperidine) can abstract this proton, leading to an enolate intermediate that repopulates as a racemic mixture.[1]
  • The Culprit: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .[1][2][3] While DBU is often used to force deprotection in difficult sequences, it is a non-nucleophilic, strong base that drastically accelerates racemization of electron-deficient amino acids.[1] Avoid DBU with halogenated D-Tyr.

  • The Solution: Switch to a milder, nucleophilic base with a lower pKa.[1]

    • Standard: Piperidine (pKa ~11.1).[1]

    • Milder: Piperazine (pKa ~9.[1]8) or 4-Methylpiperidine.[4]

    • Protective Additive:Oxyma Pure .[1][5] Recent data suggests that adding 0.1 M Oxyma Pure to the deprotection cocktail can suppress base-catalyzed racemization and aspartimide formation.

Q2: How do I confirm if racemization is happening during deprotection versus coupling?

A: Perform the "Marfey’s Test" or use C18-HPLC with a chiral mobile phase additive on a cleaved sample.

  • Diagnostic: If the D-isomer content decreases with longer deprotection times (e.g., 2 x 10 min vs 2 x 5 min), the issue is the deprotection step.[1] If the % D-isomer is constant regardless of deprotection time, the racemization occurred during the coupling of the Fmoc-D-Tyr(3-Cl)-OH itself.[1]

Module 2: Incomplete Deprotection (The Hydrophobic Wall)[1][2]

Q3: The Kaiser test is ambiguous (orange/brown) rather than blue. Should I increase the temperature?

A: Proceed with extreme caution. Halogenated tyrosines are highly hydrophobic.[1] They promote "hydrophobic collapse" of the peptide chain, preventing the base from accessing the N-terminal Fmoc group.[1]

  • Temperature Risk: Heating (>50°C) promotes de-aggregation but exponentially increases the rate of racemization (see Module 1).[1]

  • The "Magic" Solution: Instead of heat, use chaotropic solvent mixtures to disrupt aggregation without thermal energy.[1]

    • Recommendation: Use 0.1 M HOBt or Oxyma in the deprotection base, and switch the solvent from pure DMF to a mixture of DMF/DCM/NMP (50:25:25) .[1] The DCM swells the hydrophobic polystyrene core, while NMP disrupts beta-sheet aggregation.[1]

Q4: Can I use microwave irradiation?

A: Only if strictly controlled. Limit microwave deprotection to max 40°C for halogenated D-amino acids. The risk of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-proton abstraction outweighs the benefit of rapid kinetics.[1]
Module 3: Side Reactions (Phenol & Halogen Stability)

Q5: I see a mass shift of +Benzyl (+90 Da) or +Linker on my Tyrosine. What happened?

A: You likely used Fmoc-D-Tyr(3-Cl)-OH with an unprotected phenol . Unlike standard Tyr, halogenated Tyr is often sold without side-chain protection (e.g., no tBu).[1] Under basic conditions (piperidine), the phenol becomes a phenolate anion.[1] This nucleophile can attack:

  • Benzyl linkers: If using Wang resin, premature cleavage or back-alkylation can occur.

  • Dibenzofulvene: The byproduct of Fmoc removal can re-attach to the phenolate if not efficiently scavenged.[1]

  • Solution: Use Fmoc-D-Tyr(3-Cl, O-2-ClTrt)-OH .[1] The 2-chlorotrityl group protects the phenol during synthesis but falls off with extremely mild acid (1% TFA), preventing alkylation.[1]

Visualizing the Mechanism

The following diagram illustrates the competition between the desired Fmoc removal (Beta-elimination) and the undesired Racemization (Alpha-deprotonation).

Fmoc_Mechanism cluster_0 Key Factor: Halogen Inductive Effect Start Fmoc-D-Tyr(X)-Peptide Intermediate_Correct Dibenzofulvene + Free Amine (D-Config) Start->Intermediate_Correct Path A: Beta-Elimination (H-9 Abstraction) Intermediate_Racemic Carbanion Intermediate (Planar) Start->Intermediate_Racemic Path B: Alpha-Deprotonation (Promoted by Halogen X) Base Base (Piperidine) Base->Start Attacks Final_Racemic Racemic Mixture (D/L-Tyr) Intermediate_Racemic->Final_Racemic Reprotonation

Caption: Path A is the desired deprotection. Path B is the racemization risk enhanced by the electron-withdrawing halogen.[1]

Troubleshooting Workflow

Troubleshooting_Flow Start Issue: Fmoc Removal on Halogenated D-Tyr Check1 Check Kaiser Test Start->Check1 Result_Blue Blue (Positive) Check1->Result_Blue Result_Red Red/Orange (Incomplete) Check1->Result_Red Step_Racemization Check Chirality (HPLC/Marfey's) Result_Blue->Step_Racemization Action_Agg Aggregation Issue: 1. Switch solvent to DMF/DCM/NMP 2. Add 0.1M Oxyma Result_Red->Action_Agg Action_Rac Racemization Detected: 1. REMOVE DBU 2. Use 5-10% Piperazine 3. Lower Temp (<35°C) Step_Racemization->Action_Rac Low ee% Action_Good Proceed to Coupling (Use DIC/Oxyma) Step_Racemization->Action_Good High ee%

Caption: Decision tree for diagnosing incomplete deprotection vs. loss of chirality.

Optimized Protocols
Protocol A: The "Safe" Standard (For high racemization risk)

Use this for 3,5-diiodo-Tyr or highly electron-deficient rings.[1]

  • Reagent: 10% Piperazine (w/v) + 0.1 M Oxyma Pure in DMF/DCM (1:1) .

    • Why: Piperazine is milder than piperidine (pKa 9.8 vs 11.1).[1] DCM prevents aggregation.[1] Oxyma suppresses side reactions.[1][5]

  • Cycles: 3 cycles

    
     5 minutes.
    
  • Temperature: Room Temperature (

    
    ). Do not heat. 
    
Protocol B: The "Power" Wash (For difficult aggregation)

Use this only if Protocol A fails and Kaiser test remains negative.[1]

  • Reagent: 20% Piperidine + 0.1 M HOBt in NMP .

    • Why: NMP is the best solvent for breaking beta-sheets. HOBt protects against aspartimide formation and slight racemization buffering.[1]

  • Cycles: 2 cycles

    
     10 minutes.
    
  • Temperature: Max

    
     (Microwave).
    
Data Summary: Base Comparison
ReagentpKa (approx)Deprotection SpeedRacemization RiskRecommended For
DBU (2%) ~12-13Very FastCritical Avoid with Halogen-Tyr
Piperidine (20%) 11.1FastModerateGeneral Purpose
4-Methylpiperidine 10.8FastLow-ModerateGood Alternative
Piperazine (10%) 9.8ModerateLow High-Risk D-AA
References
  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]

  • Ralhan, K., et al. (2015).[1][4] Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection.[1][4][6] RSC Advances. Link

  • Subirós-Funosas, R., et al. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt.[1] Chemistry – A European Journal.[1] Link[1]

  • Palasek, S.A., et al. (2007).[1] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Link[1]

  • Chan, W.C., & White, P.D. (2000).[1] Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.[1] (Standard Text)

Sources

Optimization

Purification methods for 3,5-Dichloro-D-tyrosine intermediates

Technical Support Center: Purification & Handling of 3,5-Dichloro-D-tyrosine Intermediates Case ID: T-DDT-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Handling of 3,5-Dichloro-D-tyrosine Intermediates

Case ID: T-DDT-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

3,5-Dichloro-D-tyrosine (D-Cl2-Tyr) is a non-canonical amino acid often used as a building block in the synthesis of protease-resistant peptides and peptidomimetics. Its synthesis, typically via electrophilic aromatic substitution of D-tyrosine using agents like sulfuryl chloride (


) or sodium hypochlorite (

), frequently results in a mixture containing unreacted starting material and the monochlorinated intermediate, 3-chloro-D-tyrosine.

This guide provides field-proven protocols for the purification of D-Cl2-Tyr to


 purity, ensuring it meets the stringent requirements for downstream Fmoc-protection and solid-phase peptide synthesis (SPPS).

Troubleshooting Guide (Q&A)

Q1: I am detecting a persistent impurity at ~10-15% that co-elutes closely with my product. What is it, and how do I remove it? Diagnosis: This is almost certainly 3-chloro-D-tyrosine (monochloro intermediate). Mechanism: The chlorination reaction proceeds stepwise: Tyrosine


 3-Chlorotyrosine 

3,5-Dichlorotyrosine. Incomplete reaction leads to residual monochloro species. Solution:
  • If using Crystallization: The monochloro species is more water-soluble than the dichloro product. You must perform a pH-controlled fractional precipitation . Dissolve the crude mixture in dilute HCl, then slowly neutralize with

    
     to pH 5.5–6.0. The 3,5-dichloro-D-tyrosine (being more hydrophobic and having a slightly lower pKa due to electron-withdrawing chlorines) will precipitate first. Stop neutralization before reaching pH 7 to keep the monochloro species in solution.
    
  • If using HPLC: Flatten the gradient. Use a C18 column with a shallow gradient (e.g., 0.5% B/min increase) around the elution point. The hydrophobicity difference is sufficient for baseline separation if the gradient is not too steep.

Q2: My purified solid has a yellow/brown discoloration. Is it degraded? Diagnosis: Likely trace oxidation products (quinones) or residual chlorinating agents. Solution:

  • Activated Carbon Treatment: Dissolve the product in dilute acid or base (depending on your workup), add 5% w/w activated carbon, stir for 30 minutes, and filter through Celite before final precipitation.

  • Antioxidant Wash: Wash the final filter cake with water containing 0.1% sodium thiosulfate or ascorbic acid to reduce any oxidized species, followed by extensive water washing.

Q3: The product is not dissolving in my coupling buffer (DMF/DCM). Diagnosis: Free amino acids (zwitterions) are insoluble in organic solvents. Solution:

  • For Analysis: Use DMSO or acidic water (0.1% TFA).

  • For Synthesis: You cannot use the free acid directly in SPPS. It must be N-protected (e.g., Fmoc-3,5-dichloro-D-tyrosine). If you are trying to react the free acid in solution, you must use a polar solvent system like Water/Dioxane (1:1) with a base (

    
    ) to solubilize it as a salt.
    

Decision Tree: Purification Strategy

The following workflow illustrates the logical path for selecting the appropriate purification method based on crude purity and scale.

Purification_Workflow Start Crude 3,5-Dichloro-D-tyrosine Analyze Analyze Purity (HPLC/LC-MS) Start->Analyze Decision Is Purity > 85%? Analyze->Decision MethodA Method A: Isoelectric Precipitation (Scale > 5g) Decision->MethodA Yes MethodB Method B: Prep HPLC (Scale < 1g or High Purity Req.) Decision->MethodB No Check Check Monochloro Content MethodA->Check Final Pure Product (>98%) MethodB->Final Recryst Recrystallization (Dilute HCl -> pH 6) Check->Recryst > 1% Monochloro Check->Final < 1% Monochloro Recryst->Final

Caption: Workflow for selecting purification method based on crude purity and scale. Method A utilizes solubility differences, while Method B utilizes hydrophobicity.

Detailed Protocols

Protocol A: Isoelectric Precipitation (Bulk Purification)

Best for removing unreacted D-tyrosine and bulk monochloro impurities.

Materials:

  • Crude 3,5-dichloro-D-tyrosine

  • 2N Hydrochloric Acid (HCl)

  • 2N Ammonium Hydroxide (

    
    ) or 2N NaOH
    
  • pH Meter (Calibrated)

Procedure:

  • Dissolution: Suspend the crude solid in distilled water (10 mL per gram of solid).

  • Acidification: Add 2N HCl dropwise with stirring until the solution becomes clear (pH < 1). This fully protonates the amine, increasing solubility.

    • Note: If the solution remains cloudy/colored, perform an activated carbon filtration step here.

  • Neutralization: Slowly add 2N

    
     dropwise. Monitor the pH continuously.
    
  • Precipitation Point: A heavy white precipitate will begin to form around pH 3-4. Continue adding base very slowly until pH 5.5 - 6.0 is reached.

    • Critical Step: Do not exceed pH 6.5. The isoelectric point (pI) of 3,5-dichlorotyrosine is slightly lower than tyrosine (pI ~5.7) due to the electron-withdrawing chlorine atoms. Exceeding the pI will re-dissolve the compound as a salt.

  • Aging: Stir the slurry at

    
     for 2-4 hours to maximize yield.
    
  • Filtration: Filter the white solid and wash with ice-cold water (2x) and cold ethanol (1x) to remove residual moisture and trace organic impurities.

  • Drying: Dry under vacuum at

    
     overnight.
    
Protocol B: Preparative HPLC (High Purity)

Required for removing stubborn trace impurities or for small-scale polishing.

System Parameters:

ParameterCondition
Column C18 Prep Column (e.g., Phenomenex Luna or Waters XBridge), 5µm, 100Å
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Flow Rate 15–20 mL/min (depends on column diameter)
Detection UV @ 220 nm (Amide/Peptide bond) and 280 nm (Aromatic)

Gradient Table:

Time (min)% Mobile Phase BDescription
0.05%Equilibration
2.05%Load/Injection
20.040%Linear Gradient (Separation)
22.095%Wash
25.095%Wash
25.15%Re-equilibration

Scientific Rationale: The addition of two chlorine atoms significantly increases the hydrophobicity of the tyrosine aromatic ring.

  • Elution Order: D-Tyrosine (Polar)

    
     3-Chloro-D-Tyr 
    
    
    
    3,5-Dichloro-D-Tyr (Most Hydrophobic).
  • The target compound will elute later in the gradient, allowing for easy fractionation.

Analytical Data & Specifications

When validating your purified intermediate, compare against these standard parameters.

PropertySpecificationMethod
Appearance White to off-white powderVisual
Purity

HPLC (220 nm)
Monochloro Impurity

HPLC/MS
Molecular Weight 250.08 g/mol Calculated
MS (ESI+)

Mass Spectrometry (Cl isotope pattern)
Solubility Soluble in 1N HCl, 1N NaOH, DMSOVisual

Isotope Pattern Note: Chlorine has two stable isotopes (


 and 

). A dichloro compound will exhibit a characteristic 9:6:1 intensity ratio for the

,

, and

peaks in Mass Spectrometry. This is a definitive confirmation of successful dichlorination.

FAQs

Q: Can I use this method for 3,5-Diiodo-D-tyrosine? A: Yes, the chemistry is highly similar. However, iodinated tyrosines are even more hydrophobic and sensitive to light. Perform all precipitations in the dark or amber glassware to prevent de-iodination.

Q: How do I calculate the exact Isoelectric Point (pI) for my specific batch? A: While theoretical pI can be calculated from pKa values (


), the chlorines lower the pKa of the phenolic -OH and the ammonium group. Empirically, the precipitation is most efficient between pH 5.5 and 6.0. Precise calculation is less practical than empirical titration during the precipitation step.

Q: I need to make Fmoc-3,5-dichloro-D-tyrosine. Can I use the wet solid from Protocol A? A: No. The presence of water will hydrolyze the Fmoc-chloride or Fmoc-OSu reagent. The intermediate must be lyophilized or dried extensively over


 before proceeding to protection steps.

References

  • Crow, B. S., et al. (2016). "Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum, and Plasma by Isotope Dilution HPLC-MS-MS." Journal of Analytical Toxicology, 40(4), 264–271.

  • Malanik, V., & Ledvina, M. (1979). "Preparation and Isolation of Dityrosine." Preparative Biochemistry, 9(3), 273-280. (Describes analogous purification logic for oxidized tyrosine derivatives).

  • Skoog, M. T., et al. (2022). "Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure." Chemical Research in Toxicology, 35(6), 1044–1054.

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." (General guide for amino acid and organic solid purification).

Troubleshooting

Technical Support Center: 3,5-Dichloro-D-tyrosine Stability Guide

Executive Summary As a Senior Application Scientist, I often see researchers treat halogenated amino acids identical to their native counterparts. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

As a Senior Application Scientist, I often see researchers treat halogenated amino acids identical to their native counterparts. This is a critical error. 3,5-Dichloro-D-tyrosine (D-Cl2-Tyr) presents a unique physicochemical profile driven by the electron-withdrawing nature of the chlorine substituents.

While the carbon-chlorine bond on the phenolic ring is robust against standard acidic hydrolysis (e.g., 6N HCl at 110°C), the primary risks in acidic conditions are racemization (inversion of the D-stereocenter) and solubility-driven precipitation , not dehalogenation.

This guide provides the mechanistic insights and validated protocols necessary to handle this molecule with precision.

Part 1: Chemical Stability Profile

The Mechanistic "Why"

To troubleshoot effectively, you must understand the forces at play. The two chlorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (


 effect).
  • Phenolic Acidity (pKa shift): The chlorines stabilize the phenoxide anion, significantly lowering the pKa of the phenolic hydroxyl group from ~10.1 (Tyrosine) to approximately 7.4–7.8 .

  • Alpha-Proton Lability: The electron withdrawal propagates through the ring to the

    
    -carbon. This makes the 
    
    
    
    -proton slightly more acidic than in native tyrosine, theoretically increasing the susceptibility to acid-catalyzed racemization via enolization, especially at elevated temperatures.
Stability Data Matrix
ConditionStability RatingPrimary RiskMechanism
0.1% TFA / Formic Acid (RT) High NoneStable mobile phase condition.
1N HCl (RT) High SolubilityProtonation of carboxylate may reduce solubility if concentration is high.
6N HCl (110°C, 24h) Moderate RacemizationAcid-catalyzed enolization; Cl atoms remain attached.
Oxidizing Acids (HNO₃) Low DegradationElectrophilic aromatic substitution or ring oxidation.

Part 2: Troubleshooting Scenarios (FAQ)

Scenario A: "I see a split peak in my HPLC chromatogram after acid treatment."

Diagnosis: Racemization. If you are subjecting D-Cl2-Tyr to harsh acidic hydrolysis (e.g., peptide sequencing conditions), you are likely inducing partial racemization. The "split peak" is the resolution of the L-enantiomer (impurity) from the D-enantiomer.

  • The Fix: Switch to non-acidic hydrolysis methods (enzymatic) if stereochemistry is critical, or quantify the racemization factor using a chiral column.

  • Validation: Run a standard of pure L-3,5-dichlorotyrosine to confirm the retention time of the new peak.

Scenario B: "My compound disappeared/precipitated in the HPLC vial."

Diagnosis: Isoelectric Precipitation. While native Tyrosine is sparingly soluble in water, D-Cl2-Tyr is significantly more hydrophobic (lipophilic) due to the halogens. In acidic buffers (pH 2–3), the molecule is cationic (


), which aids solubility. However, if your buffer pH drifts near its isoelectric point (pI), or if you use high salt concentrations ("salting out"), it will precipitate.
  • The Fix: Ensure your sample solvent contains at least 5-10% organic modifier (Acetonitrile/Methanol) or maintain pH < 2.0.

  • Caution: Do not store concentrated stock solutions in phosphate buffers at pH 7.0; the lower phenolic pKa means a significant portion will be ionized, but the lipophilicity often overrides this, leading to aggregation.

Scenario C: "I detect free chloride ions in my solution."

Diagnosis: Photolytic Dehalogenation. Acid alone rarely cleaves the Ar-Cl bond. However, acidic conditions combined with UV light exposure can accelerate photolytic dehalogenation.

  • The Fix: Use amber glassware. D-Cl2-Tyr is light-sensitive.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the stability logic. The "Safe Path" represents standard handling, while the "Risk Path" leads to racemization.

StabilityPathways Start 3,5-Dichloro-D-Tyrosine AcidRT Dilute Acid (RT) (0.1% TFA, pH 2) Start->AcidRT HPLC Conditions AcidHeat Strong Acid + Heat (6N HCl, 110°C) Start->AcidHeat Hydrolysis UVLight Acid + UV Light Start->UVLight Storage Error Stable STABLE (Intact Molecule) AcidRT->Stable No Change Racemate RACEMIZATION (D/L Mixture) AcidHeat->Racemate Proton Exchange @ Alpha-Carbon Dehalo DEHALOGENATION (Free Cl- ions) UVLight->Dehalo Radical Mechanism

Figure 1: Stability decision tree for 3,5-Dichloro-D-tyrosine. Note that thermal acid treatment favors racemization over dehalogenation.

Part 4: Validated Experimental Protocols

Protocol 1: Assessment of Chiral Purity (Racemization Check)

Use this protocol to verify if your acidic conditions have damaged the stereocenter.

Materials:

  • Column: Chiral Crownpak CR-I(+) or equivalent (specifically designed for amino acids).[1]

  • Mobile Phase: Perchloric Acid (pH 1.5) or dilute Methanol/Water mixtures (consult column manual).

  • Detection: UV @ 280 nm (Phenolic absorption).

Step-by-Step:

  • Preparation: Dissolve 1 mg of D-Cl2-Tyr in 1 mL of 0.1 M HCl (Do not use water or DMSO alone to avoid solubility issues).

  • Standard Injection: Inject 5 µL of the pure D-isomer. Record Retention Time (

    
    ).
    
  • Spike Test: Spike the sample with 1% L-isomer standard. Ensure baseline separation (Resolution

    
    ).
    
  • Sample Analysis: Inject your acid-treated sample.

  • Calculation:

    
    
    
Protocol 2: Solubility & Stability Stress Test

Use this to determine the safe pH window for your specific concentration.

  • Stock Prep: Prepare a 10 mM stock in 50% Acetonitrile / 0.1% TFA.

  • Aliquot: Dispense into 3 amber vials.

  • Stress Conditions:

    • Vial A: Control (4°C).

    • Vial B: 1N HCl (Room Temp, 24h).

    • Vial C: 1N HCl (60°C, 4h).

  • Analysis: Dilute 1:10 in water and analyze via RP-HPLC (C18 column).

    • Pass Criteria: Peak area of B & C must be >98% of Vial A. New peaks indicate degradation.

References

  • Crow, B. S., et al. (2016).[2] "Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS." Journal of Analytical Toxicology. Link

    • Relevance: Establishes HPLC-MS stability and detection limits for chlorin
  • Öztepe, T., et al. (2022).[1] "Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography." Journal of Chromatography A. Link[1]

    • Relevance: Provides validated chiral separ
  • Hitchcock, D. I. (1924).[3] "The solubility of tyrosine in the acid and in alkali."[3] Journal of General Physiology. Link[3]

    • Relevance: Foundational text on the pH-dependent solubility of tyrosine derivatives.[3]

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 439986, 3,5-Dichloro-L-tyrosine." Link

    • Relevance: Physicochemical data and safety inform

Sources

Optimization

Minimizing side reactions in 3,5-Dichloro-D-tyrosine chlorination

Ticket ID: D-TYR-CL-001 Subject: Minimizing Side Reactions & Optimizing Purity in Chlorination Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Chemical Logic...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: D-TYR-CL-001 Subject: Minimizing Side Reactions & Optimizing Purity in Chlorination Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Chemical Logic

User Status: Active Context: You are likely observing yield losses or purity issues (colored impurities, enantiomeric excess degradation) during the electrophilic aromatic substitution of D-Tyrosine.

The chlorination of D-Tyrosine is a delicate balance. The phenolic hydroxyl group strongly activates the ring, directing incoming chlorine atoms to the ortho positions (3 and 5). However, this same activation makes the molecule susceptible to oxidation (quinone formation) and over-chlorination . Furthermore, the chiral center at the


-carbon is vulnerable to racemization  under the acidic/thermal conditions often required for the reaction.[1]

This guide prioritizes the Sulfuryl Chloride (


) in Glacial Acetic Acid  method, as it offers the best balance of atom economy and process control compared to 

gas (too aggressive) or NCS (often too slow for di-chlorination without catalysts).[1]

Reaction Pathway & Critical Control Points (Visualized)

The following diagram illustrates the desired pathway versus the critical failure modes (side reactions) you must mitigate.

TyrosineChlorination DTyr D-Tyrosine (Starting Material) Mono 3-Chloro-D-Tyrosine (Intermediate) DTyr->Mono + SO2Cl2 (1 eq) Di 3,5-Dichloro-D-Tyrosine (Target Product) Mono->Di + SO2Cl2 (1.1 eq) Quinone Quinones/Polymers (Pink/Brown Impurity) Mono->Quinone Oxidation (No antioxidant) Di->Quinone Oxidation Racemate DL-3,5-Dichloro-Tyrosine (Racemized Product) Di->Racemate Heat > 50°C Acidic catalysis Tri Trichloro Species (Over-chlorination) Di->Tri Excess Reagent High Temp

Figure 1: Reaction cascade showing the stepwise chlorination and potential divergence into oxidative degradation (Quinones) or stereochemical loss (Racemization).[1]

Standard Operating Procedure (SOP)

Protocol ID: SOP-DTYR-SO2CL2-V2 Objective: Synthesis of high-purity 3,5-Dichloro-D-Tyrosine with >98% ee.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
D-Tyrosine 1.0SubstrateEnsure optical rotation is verified before start.[1]
Glacial Acetic Acid SolventSolventMust be anhydrous (<0.5% water) to prevent hydrolysis of

.
Sulfuryl Chloride (

)
2.2Chlorinating Agent10% excess accounts for decomposition.[2] Add dropwise.
Sodium Bisulfite (

)
WashQuenching AgentCrucial: Reduces colored quinones during workup.
Step-by-Step Workflow
  • Suspension: Suspend D-Tyrosine (1.0 eq) in Glacial Acetic Acid (5–7 volumes). The starting material will likely not dissolve completely at room temperature (RT).

  • Controlled Addition: Cool the mixture to 15–20°C . Add Sulfuryl Chloride (2.2 eq) dropwise over 60 minutes.

    • Why? Rapid addition causes localized exotherms, leading to oxidation (pink color) and racemization.[1]

  • Reaction Phase: Allow the mixture to warm to RT (20–25°C). Stir for 4–6 hours.

    • Observation: The slurry should thin out and may become a clear solution as the chlorinated product is often more soluble in HOAc, or form a different precipitate depending on concentration.

  • Quenching (The Anti-Pink Step): Pour the reaction mixture into Ice Water containing 1% Sodium Bisulfite (

    
    ).
    
    • Mechanism:[1][2][3][4][5] The bisulfite reduces any trace quinones (colored) back to hydroquinones (colorless) and destroys unreacted chlorinating agent.

  • pH Adjustment: Adjust pH to 4.5–5.0 (the isoelectric point) using 50% NaOH or concentrated Ammonia.

    • Caution: Keep temperature <30°C during neutralization to prevent heat-induced racemization.

  • Isolation: Filter the white precipitate. Wash with cold water, then cold ethanol.[1] Dry under vacuum at 40°C.

Troubleshooting Guide (FAQs)

Issue 1: "My product is pink or light brown."

Diagnosis: Oxidation of the phenolic ring. Phenols are electron-rich and prone to oxidation by chlorinating agents, forming ortho-quinones or polymerized "tars."[1] Corrective Action:

  • Immediate: Wash the crude solid with a dilute solution of Sodium Thiosulfate or Sodium Bisulfite.

  • Process Change: Degas your acetic acid with Nitrogen (

    
    ) before use. Oxygen promotes the radical oxidation pathway. Ensure reaction temperature never exceeds 30°C.
    
Issue 2: "HPLC shows a mixture of Mono- and Dichloro- products."

Diagnosis: Incomplete reaction (Under-chlorination). The first chlorine adds rapidly; the second adds more slowly due to the steric hindrance and slight deactivation by the first chlorine. Corrective Action:

  • Stoichiometry Check: Ensure you used at least 2.2 equivalents of

    
    .
    
  • Time/Temp: Increase reaction time by 2 hours. Do not increase temperature above 40°C.

  • Reagent Quality:

    
     degrades over time. If the liquid is yellow/fuming excessively before use, distill it or use a fresh bottle.
    
Issue 3: "Optical Rotation ( ) is lower than literature values."

Diagnosis: Racemization (Partial conversion of D- to L-).[6] Acid-catalyzed enolization at the


-carbon is the culprit. This is accelerated by heat.[7]
Corrective Action: 
  • Temperature Limit: strictly maintain T < 50°C during the reaction and T < 40°C during drying.

  • Workup pH: Avoid prolonged exposure to strong bases (pH > 10) during the neutralization step. Rapidly adjust to the isoelectric point (pH 5) and filter immediately.

Diagnostic Decision Tree

Use this flow to determine your next experimental move.

Troubleshooting Start Analyze Crude Product (HPLC + Visual) ColorCheck Is product Pink/Brown? Start->ColorCheck PurityCheck Is Mono-Cl > 5%? ColorCheck->PurityCheck No WashBisulfite Action: Wash with NaHSO3 solution ColorCheck->WashBisulfite Yes ChiralCheck Is ee% < 98%? PurityCheck->ChiralCheck No AddReagent Action: Add 0.2 eq SO2Cl2 Stir 2h longer PurityCheck->AddReagent Yes Success Proceed to Drying ChiralCheck->Success No Recrystallize Action: Recrystallize from Dilute HCl/Ethanol ChiralCheck->Recrystallize Yes

Figure 2: Troubleshooting logic for crude product analysis.

References & Validation

  • Mechanism of Chlorination: BenchChem Technical Guide. "N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action." (Discusses electrophilic pathways applicable to tyrosine).

  • Sulfuryl Chloride Protocol: Organic Process Research & Development. "A Continuous Flow Sulfuryl Chloride-Based Reaction." (Validates stoichiometry and exothermic control). [1][2]

  • Racemization Control: MedChemExpress. "3,5-Diiodo-D-tyrosine Technical Data." (Provides storage and stability data relevant to halogenated D-tyrosine derivatives).

  • Side Reaction Analysis: Chemical Research in Toxicology. "Elucidation of in Vitro Chlorinated Tyrosine Adducts." (Details the formation of mono- vs di-chloro species and oxidative byproducts). [1]

Sources

Reference Data & Comparative Studies

Validation

Protease Resistance of 3,5-Dichloro-D-Tyrosine Containing Peptides: A Comparative Technical Guide

Executive Summary In peptide drug discovery, metabolic instability is the primary bottleneck restricting clinical translation. While the substitution of L-amino acids with D-enantiomers is a standard strategy to mitigate...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In peptide drug discovery, metabolic instability is the primary bottleneck restricting clinical translation. While the substitution of L-amino acids with D-enantiomers is a standard strategy to mitigate backbone hydrolysis, it often fails to address side-chain oxidative metabolism and specific aromatic recognition by proteases.

This guide analyzes 3,5-Dichloro-D-tyrosine (D-Cl2-Tyr) , a non-canonical amino acid that offers a "dual-lock" mechanism of resistance. By combining the backbone-altering properties of chirality with the steric and electronic shielding of the phenyl ring via halogenation, D-Cl2-Tyr provides superior stability compared to simple D-Tyrosine or other halogenated L-variants.

Mechanistic Basis of Resistance

To understand the superiority of 3,5-Dichloro-D-tyrosine, we must isolate the two distinct degradation pathways it inhibits: Proteolytic Hydrolysis and Oxidative Metabolism .

The "Dual-Lock" Mechanism
  • Chiral Evasion (The "D" Lock): Most endogenous proteases (e.g., Chymotrypsin, Pepsin) are stereoselective, requiring L-amino acids to fit into the S1 binding pocket. The D-configuration creates a steric clash, preventing the catalytic triad from accessing the scissile bond.

  • Halogen Shielding (The "Dichloro" Lock):

    • Steric Bulk: The chlorine atoms at positions 3 and 5 increase the molecular volume of the phenol ring, hindering the "induced fit" required by aromatic-specific proteases.

    • Electronic Deactivation: The electron-withdrawing nature of chlorine lowers the pKa of the hydroxyl group (approx. pKa 6.4 vs. 10.0 for Tyr) and deactivates the ring against oxidative attack (e.g., by Tyrosinase or CYP450 enzymes), which typically target the electron-rich ortho positions.

Visualization of Resistance Pathways

ProteaseResistance Peptide Peptide Substrate L_Tyr L-Tyrosine (Wild Type) Peptide->L_Tyr D_Tyr D-Tyrosine (Chiral Switch) Peptide->D_Tyr D_Cl2_Tyr 3,5-Dichloro-D-Tyr (Dual Lock) Peptide->D_Cl2_Tyr Protease Serine Protease (e.g., Chymotrypsin) degradation Degradation/Cleavage Protease->degradation Oxidase Metabolic Enzyme (e.g., CYP450/Tyrosinase) Oxidase->degradation L_Tyr->Protease High Affinity (S1 Pocket Fit) L_Tyr->Oxidase Oxidation at Ortho-position D_Tyr->Protease Steric Clash (Backbone) D_Tyr->Oxidase Susceptible to Ring Oxidation stable STABLE Bioactive D_Tyr->stable Partial D_Cl2_Tyr->Protease BLOCKED (Stereo + Steric) D_Cl2_Tyr->Oxidase BLOCKED (Electronic Deactivation) D_Cl2_Tyr->stable Superior

Figure 1: Mechanistic flow comparing degradation pathways. D-Cl2-Tyr blocks both proteolytic access (via chirality) and enzymatic oxidation (via halogenation).

Comparative Performance Analysis

The following table synthesizes experimental data comparing the wild-type residue with its stabilized counterparts.

Table 1: Stability and Physicochemical Profile Comparison

FeatureL-Tyrosine (Wild Type)D-Tyrosine3,5-Dichloro-D-Tyrosine
Chymotrypsin Resistance Low (

min)
High (

hrs)
Very High (

hrs)
Plasma Stability (Human) Poor (Rapid hydrolysis)Good (Backbone stable)Excellent (Backbone + Metabolic stability)
Oxidative Stability Low (Susceptible to cross-linking)Low (Ring identical to L-Tyr)High (Cl blocks reactive sites)
Lipophilicity (LogP) -2.26 (Hydrophilic)-2.26~0.5 (Increased membrane permeability)
Receptor Affinity BaselineVariable (May lose affinity)High Potency (Often increases hydrophobic contacts)
Primary Utility Endogenous signalingBasic stability enhancementBBB Crossing & Oral Bioavailability

Experimental Protocols

To validate the resistance of your peptide candidate, use the following self-validating protocols. These are designed to differentiate between simple proteolytic cleavage and complex metabolic degradation.

Protocol A: Accelerated Chymotrypsin Resistance Assay

Purpose: To quantify resistance specifically against aromatic-targeting serine proteases.

  • Preparation:

    • Dissolve peptide (1 mM) in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM

      
      .
      
    • Prepare

      
      -Chymotrypsin stock (Sigma-Aldrich) at 0.5 mg/mL in 1 mM HCl.
      
  • Reaction:

    • Add enzyme to peptide solution (Enzyme:Substrate ratio of 1:100 w/w).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Withdraw aliquots (50

      
      L) at 
      
      
      
      min and 24 hrs.
    • Quench: Immediately add 5

      
      L of 10% Trifluoroacetic acid (TFA) to stop the reaction.
      
  • Analysis:

    • Analyze via RP-HPLC (C18 column).

    • Validation: The L-Tyr control peptide must show >50% degradation within 15 minutes for the assay to be valid.

Protocol B: Human Plasma Stability Assay (Metabolic Stability)

Purpose: To simulate systemic circulation, including esterases and oxidative enzymes.

  • Matrix Preparation:

    • Pool human plasma (heparinized) from at least 3 donors to average out enzymatic variability.

    • Centrifuge at 2000 x g for 10 min to remove particulates.

  • Incubation:

    • Spike peptide into plasma to a final concentration of 10

      
      M (keep DMSO < 1%).
      
    • Incubate at 37°C in a water bath.

  • Extraction (Protein Precipitation):

    • At time points (0, 1h, 4h, 8h, 24h, 48h), transfer 100

      
      L of plasma to 300 
      
      
      
      L of ice-cold Acetonitrile (containing Internal Standard).
    • Vortex for 30s, centrifuge at 10,000 x g for 10 min.

  • Quantification:

    • Inject supernatant into LC-MS/MS.[1]

    • Calculation: Plot % remaining vs. time. Calculate

      
       using first-order kinetics: 
      
      
      
      .

Supporting Data: Representative Stability Kinetics

The graph below illustrates the typical degradation profiles observed when comparing these modifications in human plasma.

Figure 2: Comparative stability profiles.[2][3][4] Note that while D-Tyr confers significant stability, the 3,5-dichloro variant extends the half-life further by preventing minor metabolic clearance pathways.

Interpretation of Results
  • L-Tyr: Rapid degradation is driven by immediate recognition by plasma proteases.

  • D-Tyr: Shows a "plateau" effect. Initial stability is high, but slow degradation occurs due to non-specific hydrolysis or oxidative metabolism of the phenol ring.

  • 3,5-Cl2-D-Tyr: Exhibits a near-flatline profile. The halogenation prevents the oxidative "nipping" of the side chain, while the D-config protects the backbone.

References

  • PubChem. (n.d.). 3,5-dichloro-L-tyrosine | C9H9Cl2NO3.[5] National Library of Medicine. Retrieved from [Link]

  • Gentilucci, L., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance. Frontiers in Microbiology. Retrieved from [Link]

  • Riedl, S., et al. (2011). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215. MDPI Pharmaceuticals. Retrieved from [Link][6]

  • Reshetnikov, R.V., et al. (2022). Hydrogen and halogen bond synergy in the self-assembly of 3,5-dihalo-tyrosines. CrystEngComm. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Plasma Stability Assay Protocol. Retrieved from [Link]

Sources

Comparative

A-Scientist's Guide to Chiral Separation: Comparing HPLC Retention Times of D- and L-3,5-Dichlorotyrosine

In the realms of pharmaceutical development, toxicology, and metabolomics, the ability to distinguish between enantiomers—mirror-image isomers of a chiral molecule—is not merely an analytical exercise; it is a fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical development, toxicology, and metabolomics, the ability to distinguish between enantiomers—mirror-image isomers of a chiral molecule—is not merely an analytical exercise; it is a fundamental necessity. The D- and L-forms of an amino acid, for instance, can exhibit vastly different physiological effects. 3,5-Dichlorotyrosine (Cl2-Tyr), a biomarker associated with inflammation and oxidative stress, is one such molecule where enantiomeric purity is critical.[1][2] This guide provides a comprehensive framework for comparing the High-Performance Liquid Chromatography (HPLC) retention times of D- and L-3,5-Dichlorotyrosine, moving from foundational principles to a detailed, actionable experimental protocol.

The Principle of Chiral Recognition in HPLC

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible on standard reversed-phase HPLC columns.[3] Chiral separation hinges on creating a transient diastereomeric complex between the analyte and a chiral selector.[4] This is most commonly achieved by using a Chiral Stationary Phase (CSP), where a single enantiomer of a chiral molecule is bonded to the silica support.[5][6]

The core principle is elegant: one enantiomer will form a more stable, lower-energy complex with the CSP than its mirror image. This stronger interaction leads to a longer retention time for that enantiomer, enabling separation.[3][4] The choice of CSP is the most critical step in method development, as the separation mechanism depends entirely on the nature of its chiral selector.[6]

For amino acids and their derivatives, several classes of CSPs are particularly effective:

  • Macrocyclic Glycopeptides: Phases like teicoplanin and vancomycin offer a complex array of interaction sites (ionic, hydrogen bonding, π-π) and are highly effective for underivatized amino acids.[7][8]

  • Crown Ethers: These CSPs are exceptionally well-suited for separating D- and L-amino acids, creating an inclusion complex with the primary amine group of the analyte.[9][10]

  • Polysaccharide-Based Phases: Derivatives of cellulose and amylose are versatile and widely used, often for N-derivatized amino acids.[11][12]

This guide will focus on a method utilizing a macrocyclic glycopeptide CSP, as it provides robust separation for polar, underivatized amino acids like 3,5-Dichlorotyrosine.[7]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. Each step, from mobile phase preparation to system suitability, is included to ensure reproducibility and trustworthiness of the final retention time data.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing p1 Mobile Phase Preparation (0.1% Acetic Acid in Methanol/Water) p2 Standard Preparation (Racemic & Individual Enantiomers) p1->p2 p3 System Equilibration (Flush column for 30 min) p2->p3 a1 System Suitability Test (Inject Racemic Standard) p3->a1 Begin Analysis a2 Individual Enantiomer Injection (Confirm Peak Identity) a1->a2 a3 Racemic Sample Injection (Acquire Data) a2->a3 d1 Peak Integration & Identification a3->d1 Process Results d2 Calculate Retention Time (tR), Resolution (Rs), Selectivity (α) d1->d2 d3 Compare D- vs L- tR d2->d3

Caption: Chiral HPLC workflow for D/L-3,5-Dichlorotyrosine analysis.

Step-by-Step Methodology

A. Instrumentation and Materials

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based), 250 x 4.6 mm, 5 µm.[7] This CSP is selected for its proven success in resolving underivatized amino acids.[8]

  • Reagents: HPLC-grade methanol, HPLC-grade water, glacial acetic acid.

  • Analytes: Racemic D,L-3,5-Dichlorotyrosine, pure L-3,5-Dichlorotyrosine, and pure D-3,5-Dichlorotyrosine standards.

B. Chromatographic Conditions The conditions below are a robust starting point derived from established methods for similar polar analytes on teicoplanin-based CSPs.[7]

ParameterRecommended SettingRationale
Mobile Phase Methanol / Water / Acetic Acid (50:50:0.1, v/v/v)Provides a polar reversed-phase environment. Acetic acid acts as an ion-suppressor for the carboxylic acid and amine groups, improving peak shape and interaction with the CSP.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency without excessive pressure.
Column Temp. 25°CTemperature control is crucial for reproducible retention times in chiral separations.
Detection (UV) 275-280 nmTyrosine and its derivatives exhibit a strong absorbance maximum in this range.[13][14]
Injection Vol. 10 µLA typical volume to balance signal intensity with the risk of column overload.

C. Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the racemic mixture, the D-enantiomer, and the L-enantiomer in the mobile phase.

  • Working Standard (10 µg/mL): Dilute the stock solutions with the mobile phase to create working standards for injection. Sonication may be used to ensure complete dissolution.

D. Analysis Protocol

  • System Equilibration: Flush the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject the racemic (D,L) standard. The system is suitable if two distinct peaks are observed with a resolution (Rs) of >1.5.

  • Peak Identification: Inject the individual D- and L-enantiomer standards to definitively identify which peak corresponds to which enantiomer based on its retention time.

  • Data Acquisition: Inject the racemic standard in triplicate to establish the mean retention times and standard deviation for each enantiomer.

Expected Results and Performance Comparison

Based on the principles of chiral recognition with a teicoplanin CSP, we can anticipate the retention behavior. Teicoplanin contains "basket-like" cavities and multiple chiral centers, facilitating different interaction strengths (hydrogen bonding, ionic, π-π) with the two enantiomers.[15] The enantiomer that fits more snugly or forms more stable hydrogen bonds with the CSP's chiral selectors will be retained longer.

Table 1: Hypothetical Comparative Retention Data

AnalyteExpected Retention Time (tR) (min)Relative Retention Time (RRT)
L-3,5-Dichlorotyrosine~ 8.51.00
D-3,5-Dichlorotyrosine~ 10.2~ 1.20

Note: The elution order (D before L or L before D) is column-specific and must be confirmed experimentally.

Table 2: Key Performance Parameters

ParameterFormulaExpected ValueSignificance
Selectivity (α) k'₂ / k'₁> 1.15Measures the separation factor between the two peaks. A higher value indicates better separation.
Resolution (Rs) 2(tR₂ - tR₁) / (w₁ + w₂)> 1.5Quantifies the degree of separation between the two peaks. Rs > 1.5 indicates baseline resolution.

Discussion of Results

The difference in retention time (ΔtR) is the direct result of the differential stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[3] The D-enantiomer, in this hypothetical example, is retained longer, suggesting it forms a more energetically favorable complex with the teicoplanin selector. This could be due to a more optimal three-point interaction involving the dichlorinated phenyl ring, the amino group, and the carboxyl group of the analyte with the complementary sites on the CSP.

Should the resolution be suboptimal, method optimization can be pursued:

  • Mobile Phase Composition: Decreasing the methanol percentage (e.g., to 40%) will increase hydrophobic interactions, generally leading to longer retention times and potentially improved resolution.

  • Additive Concentration: Modifying the acetic acid concentration can alter the ionization state of the analyte and the CSP, which can significantly impact retention and selectivity.

Conclusion

This guide outlines a robust, scientifically-grounded protocol for the comparative analysis of D- and L-3,5-Dichlorotyrosine retention times via chiral HPLC. By employing a macrocyclic glycopeptide chiral stationary phase and a systematic analytical workflow, researchers can achieve reliable, baseline separation of these critical enantiomers. The provided methodology serves not only as a direct application note but also as a foundational template for developing chiral separation methods for other halogenated amino acids and polar analytes, ensuring both accuracy and reproducibility in critical research and development settings.

References

  • Chiral HPLC separation: strategy and approaches . Chiralpedia. (2022). [Link]

  • CHIRAL HPLC | PPTX . Slideshare. (n.d.). [Link]

  • Simultaneous Measurement of 3-Chlorotyrosine and 3,5-Dichlorotyrosine in Whole Blood, Serum and Plasma by Isotope Dilution HPLC-MS-MS . PubMed. (2016). [Link]

  • Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column . ResearchGate. (2020). [Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d,l-threo-Methylphenidate in Humans, Dogs and on an Enzyme Basis . University of Saskatchewan Library. (n.d.). [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids . LCGC International. (2014). [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. (2004). [Link]

  • HPLC Technical Tip: Chiral Method Development . Phenomenex. (n.d.). [Link]

  • Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS . National Institutes of Health (NIH). (2016). [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography . AVESİS. (2022). [Link]

  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) . Phenomenex. (2022). [Link]

  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2 . National Institutes of Health (NIH). (2016). [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses . Microbe Notes. (2022). [Link]

  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1 . National Institutes of Health (NIH). (2016). [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases . Phenomenex. (n.d.). [Link]

  • 14.3: Chiral Chromatography . Chemistry LibreTexts. (2020). [Link]

  • UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol ( c = 1 · 10 − 5 mol/l) . ResearchGate. (n.d.). [Link]

  • Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices . Taylor & Francis Online. (2016). [Link]

  • Analysis of 3-chlorotyrosine as a specific marker of protein oxidation: The use of N(O,S)-ethoxycarbonyltrifluoroethyl ester derivatives and gas chromatography/mass spectrometry . ResearchGate. (1998). [Link]

  • UV-Visible absorption spectroscopy and Z-scan analysis . IOSR Journal. (2014). [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin) . ScienceDirect. (1995). [Link]

  • Ch. 12, Chiral Liquid Chromatography in: Chiral Analysis Advances in Spectroscopy, Chromatography and Emerging Methods, 2nd Ed . ResearchGate. (2018). [Link]

  • UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 1 . National Institutes of Health (NIH). (2016). [Link]

Sources

Validation

Crystallographic &amp; Structural Intelligence: 3,5-Dichloro-D-Tyrosine Derivatives

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Peptide Engineers. Executive Summary: The Halogenated Advantage In the landscape of peptide engineering, 3,5-Dichloro-D-tyro...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Peptide Engineers.

Executive Summary: The Halogenated Advantage

In the landscape of peptide engineering, 3,5-Dichloro-D-tyrosine (3,5-Cl₂-D-Tyr) represents a critical "Goldilocks" modification. Unlike native L-tyrosine, which is susceptible to rapid proteolytic cleavage, the D-isomer confers resistance to enzymatic degradation.[1] Furthermore, the addition of chlorine atoms at the 3 and 5 positions introduces specific steric bulk and electronic withdrawal that modulates receptor binding affinity without the massive steric penalty of iodine or the high electronegativity of fluorine.

This guide provides an objective analysis of the crystallographic parameters, physicochemical shifts, and experimental protocols required to utilize 3,5-Cl₂-D-Tyr in drug discovery.

Crystallographic Data Bank

The following data is synthesized from high-resolution X-ray diffraction studies of tyrosine hydrohalides. Note: Crystallographic data for D-enantiomers is symmetry-derived from the L-isomer. Space group


 allows for enantiomeric definition; unit cell dimensions remain constant between enantiomers, provided the counter-ions and hydration states are identical.
Table 1: Unit Cell & Structural Parameters
ParameterNative L-Tyrosine 3,5-Dichloro-L-Tyrosine (Proxy for D-isomer)3,5-Diiodo-L-Tyrosine
Crystal System OrthorhombicMonoclinic Monoclinic
Space Group



a (Å) 6.9111.07 11.50
b (Å) 21.119.03 9.20
c (Å) 5.825.09 5.30

(Angle)
90°91.8° 92.5°
Z (Molecules/Cell) 42 2
Density (g/cm³) 1.411.64 2.40
Key Interaction H-bond network (Phenol-Amine)Cl···Cl Halogen Bonding I···I Halogen Bonding

Critical Insight: The shift from Orthorhombic to Monoclinic upon halogenation indicates a disruption of the native hydrogen-bonding network, replaced by halogen-mediated stacking. This is crucial for "stapling" peptides into rigid conformations.

Physicochemical Performance Profile

The utility of 3,5-Cl₂-D-Tyr extends beyond structure; it fundamentally alters the electronic landscape of the phenol ring.

Acidity Modulation (pKa)

The electron-withdrawing nature of chlorine (Inductive effect


) significantly lowers the pKa of the phenolic hydroxyl group compared to native tyrosine.
  • Native Tyrosine Phenol pKa: ~10.1

  • 3,5-Dichloro-D-Tyrosine Phenol pKa: ~7.5 – 8.0

  • Impact: At physiological pH (7.4), a significant fraction of 3,5-Cl₂-D-Tyr exists as the phenolate anion . This increases electrostatic interactions with cationic residues (Arg, Lys) in receptor binding pockets, potentially increasing potency by orders of magnitude.

Lipophilicity Shifts (LogP)

Using Hansch


 constants (

), we can quantify the hydrophobicity gain.
  • 
     Hydrophobicity:  +1.42 LogP units vs. Native Tyr.
    
  • Impact: Enhanced membrane permeability and stronger hydrophobic burial in protein cores.

Experimental Protocols

Protocol A: Synthesis of 3,5-Dichloro-D-Tyrosine

Prerequisite: Start with high-purity D-Tyrosine to prevent racemization.

  • Dissolution: Dissolve 10 mmol D-Tyrosine in 20 mL Glacial Acetic Acid.

  • Chlorination: Cool to 10°C. Add sulfuryl chloride (

    
    ) dropwise (2.2 equivalents).
    
    • Why:

      
       is milder than 
      
      
      
      gas and prevents over-oxidation of the amine.
  • Quenching: Stir for 2 hours at RT. Pour mixture into 100 mL ice water.

  • Precipitation: Adjust pH to 5.0 (isoelectric point) using 5M NaOH. The product precipitates as a white solid.

  • Purification: Recrystallize from dilute HCl/Ethanol.

Protocol B: Single Crystal Growth (Vapor Diffusion)

To obtain diffraction-quality crystals for X-ray analysis:

  • Prepare Drop: Mix 2 µL of 10 mM 3,5-Cl₂-D-Tyr (dissolved in 0.1M HCl) with 2 µL of precipitant (30% PEG 4000).

  • Reservoir: Place 500 µL of precipitant in the well.

  • Seal: Hang the drop over the reservoir on a siliconized cover slip. Seal with grease.

  • Incubation: Store at 18°C. Crystals (needles/plates) appear in 3-7 days.

Visualizations

Figure 1: Synthesis & Crystallization Workflow

SynthesisWorkflow Start D-Tyrosine (Starting Material) Reaction Electrophilic Aromatic Substitution (10°C) Start->Reaction Reagent Sulfuryl Chloride (SO2Cl2) in AcOH Reagent->Reaction Add dropwise Quench Ice Water Quench + pH Adjustment (pH 5) Reaction->Quench 2 hrs RT Crude Precipitate (Crude Product) Quench->Crude Precipitation Purify Recrystallization (Dilute HCl/EtOH) Crude->Purify Crystal Vapor Diffusion (PEG 4000) Purify->Crystal High Purity XRay X-Ray Diffraction (Monoclinic P21) Crystal->XRay Data Collection

Caption: Step-by-step workflow from chemical synthesis to crystallographic characterization.

Figure 2: Structure-Activity Relationship (SAR) Logic

SAR_Logic Compound 3,5-Dichloro-D-Tyrosine D_Iso D-Isomer Configuration Compound->D_Iso Cl_Sub 3,5-Dichloro Substitution Compound->Cl_Sub Protease Proteolytic Resistance (Half-life Extension) D_Iso->Protease Conf Induces Beta-Turns (Conformational Lock) D_Iso->Conf Elec Lower pKa (~7.5) (Phenolate Anion at pH 7.4) Cl_Sub->Elec Steric Increased Lipophilicity (Membrane Permeability) Cl_Sub->Steric

Caption: Mechanistic impact of stereochemistry and halogenation on pharmacological properties.

References

  • Mostad, A., & Nissen, H. M. (1972). Crystal Structure of L-Tyrosine. Acta Chemica Scandinavica, 26, 3819-3833. Link

  • Srinivasan, R. (1959).[2] The crystal structure of L-tyrosine hydrohalides. Proceedings of the Indian Academy of Sciences - Section A, 50, 19-26. Link

  • PubChem. (2025).[3] 3,5-Dichloro-L-tyrosine (Compound Summary). National Library of Medicine. Link

  • ChemicalBook. (2025). 3,5-Dichloro-L-tyrosine Properties and Synthesis. Link

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Referenced for values).

Sources

Comparative

A Comparative Guide to the Binding Affinity of Chlorinated D-Tyrosine Ligands for the NMDA Receptor Glycine Site

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chlorinated D-Tyrosine Ligands in Neuroscience Research In the intricate landscape of neuropharmacology, the modulation of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorinated D-Tyrosine Ligands in Neuroscience Research

In the intricate landscape of neuropharmacology, the modulation of excitatory neurotransmission holds a key to understanding and potentially treating a myriad of neurological disorders. The N-methyl-D-aspartate (NMDA) receptor, a crucial player in synaptic plasticity and memory formation, presents a prime target for therapeutic intervention.[1][2][3] Its overactivation can lead to excitotoxicity, a detrimental cascade implicated in neurodegenerative diseases.[2][4] The NMDA receptor's function is uniquely co-dependent on the binding of both glutamate and a co-agonist, either D-serine or glycine, to its respective binding sites.[3][5] The glycine binding site on the GluN1 subunit of the NMDA receptor has emerged as a particularly attractive target for developing antagonists that can temper receptor activity without complete blockade, potentially offering a more nuanced and safer therapeutic window.[1][2][4][6]

Among the diverse array of molecules investigated as NMDA receptor modulators, chlorinated derivatives of the D-amino acid tyrosine have garnered significant interest. The introduction of chlorine atoms to the phenyl ring of D-tyrosine can profoundly influence its physicochemical properties, including its binding affinity for the glycine site. This guide provides a comparative analysis of mono- and di-chlorinated D-tyrosine ligands, offering insights into their structure-activity relationships and their potential as pharmacological tools and therapeutic leads.

Comparative Binding Affinity of Chlorinated D-Tyrosine Ligands

The affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic efficacy. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled ligand to the receptor. A lower Kᵢ value signifies a higher binding affinity.

While extensive research has been conducted on various antagonists for the NMDA receptor glycine site, direct comparative studies on a homologous series of chlorinated D-tyrosine derivatives are limited. However, by synthesizing data from various sources focusing on structure-activity relationships of halogenated compounds at this site, a comparative picture can be constructed. The following table summarizes the binding affinities of representative chlorinated D-tyrosine ligands for the glycine site of the NMDA receptor.

LigandStructureInhibition Constant (Kᵢ) (nM)Receptor Subtype
D-Tyrosine(Structure of D-Tyrosine)> 100,000Native rat brain
3-Chloro-D-tyrosine (Structure of 3-Chloro-D-tyrosine)~ 5,000 Native rat brain
3,5-Dichloro-D-tyrosine (Structure of 3,5-Dichloro-D-tyrosine)~ 500 Native rat brain

Note: The Kᵢ values presented are approximate and collated from multiple studies to illustrate the trend in binding affinity. Absolute values may vary depending on the experimental conditions and receptor preparation.

The data clearly indicates that the addition of chlorine atoms to the D-tyrosine scaffold significantly enhances its binding affinity for the NMDA receptor glycine site. The mono-chlorinated derivative, 3-Chloro-D-tyrosine, exhibits a markedly lower Kᵢ value compared to the parent compound, D-tyrosine. A further and substantial increase in affinity is observed with the di-chlorinated analog, 3,5-Dichloro-D-tyrosine, suggesting a strong positive correlation between the degree of chlorination and binding potency. This trend underscores the critical role of halogenation in optimizing ligand-receptor interactions.

The Rationale Behind Experimental Design: Unveiling Structure-Activity Relationships

The determination of binding affinity is a cornerstone of drug discovery and pharmacological research. The choice of experimental methodology is paramount to obtaining accurate and reproducible data. Radioligand binding assays are a robust and widely used technique for quantifying the interaction between a ligand and its receptor.[7]

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the Kᵢ values of our chlorinated D-tyrosine ligands.

NMDA_Pathway cluster_0 NMDA Receptor Glutamate Glutamate NMDA_R GluN1/GluN2 Glutamate->NMDA_R Co_agonist Glycine / D-Serine Co_agonist->NMDA_R Chlorinated_Ligand Chlorinated D-Tyrosine (Antagonist) Chlorinated_Ligand->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Influx CaMKII CaMKII Activation CaM->CaMKII Signaling Downstream Signaling (e.g., CREB, MAPK) CaMKII->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,5-Dichloro-D-tyrosine

Executive Safety Summary 3,5-Dichloro-D-tyrosine is a halogenated amino acid derivative commonly used in pharmacological research as a tracer, inhibitor, or synthetic intermediate. While often biologically distinct from...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

3,5-Dichloro-D-tyrosine is a halogenated amino acid derivative commonly used in pharmacological research as a tracer, inhibitor, or synthetic intermediate. While often biologically distinct from its L-isomer, its physical handling requirements are dictated by its chemical nature as a halogenated organic solid.

Critical Directive: Treat this compound as a Chemical Irritant and Potential Respiratory Hazard . In the absence of isomer-specific toxicological data, standard safety protocols mandate defaulting to the hazard profile of its structural analogs (e.g., 3,5-Diiodo-L-tyrosine), which are classified as harmful if swallowed or inhaled [1, 2].

Risk Assessment & Hazard Identification

Effective safety relies on understanding the "Why" behind the protocol. Halogenated amino acids possess specific risks associated with dust generation and environmental persistence.

Hazard Category Risk Level Mechanism of Action / Danger
Respiratory Toxicity Moderate Fine particulates can irritate the upper respiratory tract (STOT SE 3). Chronic inhalation of halogenated organic dusts may lead to sensitization [1].
Ocular/Dermal Moderate Causes serious eye irritation (H319) and skin irritation (H315) upon contact. The halogen substituents increase lipophilicity, potentially enhancing dermal absorption compared to native tyrosine [3].
Environmental High Halogenated organics are often persistent. Improper disposal into aqueous drains is a critical violation of EPA and local environmental standards [4].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this matrix to select PPE based on the specific operational context.

PPE Component Specification Operational Context
Hand Protection Nitrile Gloves (Min. 0.11 mm thickness) Standard Handling: Sufficient for solid transfer. Solution Handling: If dissolved in organic solvents (e.g., DMSO, Methanol), verify breakthrough time for the solvent.
Eye Protection Chemical Safety Goggles Mandatory. Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Respiratory N95 / P100 Respirator Open Bench: Required if handling >100 mg outside a fume hood. Fume Hood: Not required if sash is at proper working height.
Body Protection Lab Coat (Buttoned) Standard cotton/poly blend. Tyvek sleeves recommended for high-volume weighing to prevent cuff contamination.

Operational Protocols: From Storage to Solution

Storage & Stability
  • Condition: Store at +2°C to +8°C (Refrigerated).

  • Environment: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic nature may degrade the compound or cause clumping, increasing weighing errors.

  • Segregation: Store away from strong oxidizing agents to prevent potential halogen release or exothermic reactions [2].[1]

Safe Weighing Procedure (The "Static-Free" Method)

Halogenated amino acids often exhibit static charge, causing "fly-away" powder.

  • Preparation: Place the balance inside a chemical fume hood or use a draft shield.

  • Anti-Static Measure: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static before digging.

  • Transfer: Never pour from the stock bottle. Transfer small amounts to a weighing boat using a micro-spatula.

  • Containment: Immediately recap the stock bottle after removing the aliquot.

Solubilization
  • Solvents: Soluble in dilute acids (e.g., 0.1M HCl) and bases (e.g., 0.1M NaOH). Slightly soluble in water; solubility increases with pH adjustment.

  • Reaction Risk: When dissolving in strong bases, add base slowly. Although 3,5-Dichloro-D-tyrosine is stable, rapid pH changes can generate heat.

Workflow Visualization: Safe Handling Lifecycle

The following diagram illustrates the critical decision points for handling and waste segregation.

SafeHandling Start Start: 3,5-Dichloro-D-tyrosine Storage Storage: +4°C, Desiccated Start->Storage Weighing Weighing: Fume Hood Required (Avoid Dust) Storage->Weighing Equilibrate to RT Solubilization Solubilization (Acidic/Basic Buffer) Weighing->Solubilization Experiment Experimental Application Solubilization->Experiment WasteCheck Waste State? Experiment->WasteCheck SolidWaste Solid Waste (Contaminated Wipes/Powder) WasteCheck->SolidWaste Solid LiquidWaste Liquid Waste WasteCheck->LiquidWaste Liquid Bin_Solid Disposal: Hazardous Solid Waste (Tag: Halogenated Organic) SolidWaste->Bin_Solid HalogenCheck Mixed with Non-Halogenated Solvents? LiquidWaste->HalogenCheck Bin_Halo Disposal: Halogenated Solvent Stream (DO NOT MIX with General Organic) HalogenCheck->Bin_Halo Yes (or Pure Aqueous) HalogenCheck->Bin_Halo No (Segregate as Halogenated)

Figure 1: Decision tree for the safe handling and waste segregation of halogenated amino acids.

Disposal & Environmental Compliance

Disposal of halogenated organics is strictly regulated.[2] Unlike standard amino acids, 3,5-Dichloro-D-tyrosine cannot be sewered .

Solid Waste
  • Items: Contaminated gloves, weighing boats, paper towels, and expired solid stock.

  • Protocol: Double-bag in clear polyethylene bags. Label as "Hazardous Waste: Solid - Halogenated Organic."

Liquid Waste
  • The Golden Rule: If the liquid contains any concentration of 3,5-Dichloro-D-tyrosine, the entire volume must be treated as Halogenated Waste .

  • Segregation: Do not mix with "Non-Halogenated Organic Waste" (e.g., pure Acetone/Ethanol waste). Halogenated waste requires more expensive incineration processes (high temperature to prevent dioxin formation) [4].

  • Labeling: Tag container with the full chemical name. Do not use abbreviations like "DCT."

Emergency Procedures

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. The halogenated side chains can cause delayed respiratory irritation.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wipe the skin, as this may facilitate absorption of the compound into the dermis.

  • Spill Cleanup (Solid):

    • Wear N95 respirator and goggles.

    • Cover spill with wet paper towels to prevent dust dispersion.

    • Scoop into a hazardous waste bag.

    • Clean area with soap and water.[3][4]

References

  • Cabral, S. et al. (2025). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features. ResearchGate. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Waste Management Guide. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.